molecular formula C12H17BrN2 B1413753 1-[(6-Bromopyridin-2-yl)methyl]azepane CAS No. 400775-13-5

1-[(6-Bromopyridin-2-yl)methyl]azepane

Cat. No.: B1413753
CAS No.: 400775-13-5
M. Wt: 269.18 g/mol
InChI Key: SZUOXMWKSGVNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Bromopyridin-2-yl)methyl]azepane is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a bromopyridine moiety linked to a seven-membered azepane ring, a structure recognized as a valuable scaffold in the development of novel therapeutic agents . The azepane motif is a privileged structure in medicinal chemistry, with more than 20 azepane-based drugs having received FDA approval for treating a wide range of diseases, including cancer, neurological disorders, and microbial infections . Its high degree of structural diversity makes it particularly useful for discovering new therapeutic candidates. The bromine atom on the pyridine ring serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to elaborate the molecule and create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for research applications only, specifically for use in pharmaceutical development, chemical biology, and as a building block in organic synthesis. It is supplied for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-7-5-6-11(14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUOXMWKSGVNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Orthogonal Reactivity of 1-[(6-Bromopyridin-2-yl)methyl]azepane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel chemical space in drug discovery intensifies, medicinal chemists are increasingly moving away from flat, sp2-rich aromatic systems toward highly saturated, three-dimensional scaffolds. 1-[(6-Bromopyridin-2-yl)methyl]azepane represents a highly versatile, bifunctional building block that bridges a conformationally unique seven-membered azepane ring with a cross-coupling-ready bromopyridine moiety.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in palladium-catalyzed functionalization.

Physicochemical Profiling & Structural Dynamics

The incorporation of the azepane ring provides distinct pharmacological advantages over traditional five- or six-membered heterocycles (pyrrolidines and piperidines). The seven-membered azepane ring possesses a larger degree of conformational flexibility, allowing it to adopt multiple puckered states. This "globular" 3D geometry enables the probing of complex binding pockets that are inaccessible to flatter rings, a feature increasingly leveraged in the design of central nervous system (CNS) therapeutics[1]. Furthermore, azepane motifs are known to modulate basicity and enhance lipophilicity, directly improving blood-brain barrier (BBB) penetrance[2].

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₁₂H₁₇BrN₂Defines the stoichiometric baseline for derivatization.
Molecular Weight 269.18 g/mol Low molecular weight allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 0Absence of H-bond donors increases lipophilicity and passive membrane permeability.
Hydrogen Bond Acceptors 2Pyridine and tertiary amine nitrogens act as key interaction points for target receptors.
Rotatable Bonds 2The methylene linker provides critical flexibility between the rigid pyridine and the dynamic azepane ring.
Topological Polar Surface Area 16.13 ŲHighly favorable for CNS penetration (optimal TPSA for BBB crossing is < 90 Ų).

Mechanistic Causality in Scaffold Synthesis

The most efficient and scalable route to 1-[(6-Bromopyridin-2-yl)methyl]azepane exploits the orthogonal reactivity of the commercially available precursor, 2-bromo-6-(bromomethyl)pyridine.

The precursor contains two distinct bromine atoms: an aliphatic C(sp³)-Br and an aromatic C(sp²)-Br. The aliphatic bromomethyl group is highly susceptible to nucleophilic substitution (Sₙ2) due to its lower bond dissociation energy and the electron-withdrawing nature of the adjacent pyridine ring, which stabilizes the transition state. Conversely, the aromatic 2-bromo position remains completely inert to nucleophilic attack under metal-free conditions, allowing for perfect regiocontrol[3].

Workflow SM1 2-Bromo-6-(bromomethyl)pyridine (Electrophile) Cond SN2 Displacement K2CO3, MeCN, 60°C SM1->Cond SM2 Azepane (Nucleophile) SM2->Cond Prod 1-[(6-Bromopyridin-2-yl)methyl]azepane (Target Scaffold) Cond->Prod Regioselective C(sp3)-Br Cleavage

Fig 1: Regioselective SN2 workflow for 1-[(6-Bromopyridin-2-yl)methyl]azepane synthesis.

Protocol 1: Regioselective Sₙ2 Synthesis (Self-Validating System)

Objective: Synthesize the target scaffold via Sₙ2 displacement while strictly preserving the aryl bromide for future cross-coupling.

Causality & Design: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to scavenge the HBr byproduct. This is critical; if HBr is not neutralized, it will protonate the azepane nucleophile, rendering it inactive and stalling the reaction. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the carbonate anion "naked" and highly basic, while simultaneously accelerating the Sₙ2 transition state without solvolyzing the electrophile.

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 equiv) in anhydrous MeCN (to reach a 0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Stir vigorously for 5 minutes to fully suspend the heterogeneous base.

  • Nucleophile Introduction: Cool the mixture to 0 °C. Add azepane (1.1 equiv) dropwise via syringe. Reasoning: The initial Sₙ2 attack is exothermic; cooling prevents localized overheating and potential dimerization or degradation.

  • Propagation: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 60 °C for 4 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. The reaction is complete when the high-Rf spot of the aliphatic bromide completely disappears, replaced by a lower-Rf, UV-active spot representing the tertiary amine product.

  • Termination & Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to quantitatively remove inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford pure 1-[(6-Bromopyridin-2-yl)methyl]azepane as a pale yellow oil.

Orthogonal Functionalization via Palladium Catalysis

Once the azepane ring is installed, the remaining 6-bromo substituent on the pyridine ring serves as an ideal handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation[4]. The electron-deficient nature of the pyridine ring makes the C(sp²)-Br bond highly susceptible to oxidative addition by low-valent Palladium(0) species, facilitating reactions such as the Suzuki-Miyaura cross-coupling.

Catalysis Pd Pd(0) Precatalyst [Pd(dppf)Cl2] OA Oxidative Addition (C(sp2)-Br Cleavage) Pd->OA Scaffold Addition TM Transmetalation (Ar-B(OH)2 + Base) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd Catalyst Regeneration Prod C6-Aryl Azepane-Pyridine Derivative RE->Prod Product Release

Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C6-position.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Couple the 6-bromo position of the scaffold with an arylboronic acid to generate an extended, drug-like pharmacophore.

Causality & Design: Pd(dppf)Cl₂ is selected as the precatalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the intermediate Palladium(II) center. This spatial arrangement is mandatory for the final reductive elimination step to occur rapidly, thereby outcompeting unwanted side reactions like protodehalogenation. A biphasic 1,4-Dioxane/H₂O solvent system is utilized to ensure the simultaneous dissolution of the highly organic scaffold and the inorganic base (Na₂CO₃) required for transmetalation.

Step-by-Step Methodology:

  • Setup: Charge a heavy-walled Schlenk tube with 1-[(6-Bromopyridin-2-yl)methyl]azepane (1.0 equiv), the desired arylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a pre-mixed solution of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Subject the entire mixture to three rigorous freeze-pump-thaw cycles. Reasoning: Oxygen must be strictly excluded to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid.

  • Reaction: Seal the tube under N₂ and heat to 90 °C for 12 hours behind a blast shield.

  • Validation Check: Sample the organic layer and analyze via LC-MS. The protocol is validated when the starting mass (m/z ~269) is entirely consumed, and the corresponding cross-coupled product mass dominates the chromatogram.

  • Workup: Dilute the cooled mixture with EtOAc and wash sequentially with distilled water and brine. The aqueous washes strip away unreacted boronic acid residues and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the C6-functionalized azepane-pyridine derivative.

Strategic Value in Medicinal Chemistry

The strategic incorporation of the 1-[(6-Bromopyridin-2-yl)methyl]azepane scaffold into discovery pipelines allows researchers to rapidly generate libraries of compounds with high sp³ character. The azepane ring acts as a conformationally constrained bioisostere that can modulate the pharmacokinetic profile of a lead compound without drastically increasing its molecular weight[5]. By utilizing the protocols outlined above, medicinal chemists can systematically explore the chemical landscape surrounding this unique heterocycle, optimizing for target affinity, metabolic stability, and CNS penetrance.

References
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: ResearchGate URL:[Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines Source: ResearchGate URL:[Link]

Sources

The Azepane-Pyridine Conjugate: A Technical Guide to the Medicinal Chemistry Potential of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide delves into the medicinal chemistry landscape of 1-[(6-Bromopyridin-2-yl)methyl]azepane, a molecule that marries two privileged heterocyclic scaffolds: the seven-membered azepane and the 6-bromopyridine moiety. While this specific conjugate is not extensively documented in publicly available literature, a comprehensive analysis of its constituent parts provides a robust framework for predicting its therapeutic potential and guiding its exploration in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a prospective analysis of the compound's synthesis, potential biological targets, and the experimental workflows required for its evaluation.

Introduction: The Strategic Union of Two Pharmacophores

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its non-planar, flexible conformation allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and favorable pharmacokinetic profiles.[1][2] The therapeutic significance of the azepane scaffold is underscored by its presence in over 20 FDA-approved drugs, spanning a wide range of indications from cancer to neurological disorders.[3]

Complementing the azepane is the 6-bromopyridine motif. Pyridine derivatives are ubiquitous in biologically active compounds, and the inclusion of a bromine atom at the 6-position offers a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries.[4] Furthermore, substituted pyridines are known to engage in key interactions with a variety of biological targets, including kinases and G-protein coupled receptors.[5]

The strategic combination of these two scaffolds in 1-[(6-Bromopyridin-2-yl)methyl]azepane presents a compelling starting point for the development of novel therapeutics. This guide will outline a rational approach to unlocking this potential.

Synthetic Strategy: A Proposed Pathway

A plausible and efficient synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane can be envisioned through a reductive amination pathway. This well-established and robust reaction provides a direct method for coupling a primary or secondary amine with a carbonyl compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6_Bromo_2_pyridinecarboxaldehyde 6-Bromo-2-pyridinecarboxaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 6_Bromo_2_pyridinecarboxaldehyde->Reductive_Amination Azepane Azepane Azepane->Reductive_Amination Target_Compound 1-[(6-Bromopyridin-2-yl)methyl]azepane Reductive_Amination->Target_Compound

Caption: Proposed synthetic workflow for 1-[(6-Bromopyridin-2-yl)methyl]azepane.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added azepane (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-[(6-Bromopyridin-2-yl)methyl]azepane.

Potential Medicinal Chemistry Applications

Based on the known pharmacology of its constituent scaffolds, 1-[(6-Bromopyridin-2-yl)methyl]azepane and its derivatives are promising candidates for investigation in several therapeutic areas.

Oncology: Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Many approved and investigational cancer drugs feature a substituted pyridine ring that interacts with the ATP-binding site of various kinases. The 6-bromopyridine moiety in our target compound could serve as a key anchoring point within a kinase active site.

Hypothesized Mechanism of Action: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding. The azepane ring can project into a hydrophobic pocket, and the bromine atom can be a site for further derivatization to enhance potency and selectivity.

Experimental Workflow for Evaluation:

  • Kinase Panel Screening: An initial broad screening against a panel of cancer-relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) would be conducted to identify potential targets.[6]

  • IC₅₀ Determination: For any identified "hits," dose-response studies would be performed to determine the half-maximal inhibitory concentration (IC₅₀) value.

  • In Vitro Cytotoxicity Assays: The antiproliferative activity of the compound would be assessed against a panel of human cancer cell lines using assays such as the MTT assay.[4]

Table 1: Hypothetical Kinase Inhibition and Cytotoxicity Data

Kinase TargetIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
VEGFR250HUVEC0.1
EGFR>1000A549 (Lung)5.2
BRAF250A375 (Melanoma)1.8
c-Met80HCT116 (Colon)0.5
Neuroinflammation: α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Recent studies have highlighted the role of the α7 nicotinic acetylcholine receptor (nAChR) in modulating inflammation.[7] Agonists of this receptor have shown therapeutic potential in inflammatory conditions, including neuroinflammation associated with diseases like Alzheimer's. Notably, compounds containing a 6-brominated aromatic moiety have been identified as α7 nAChR agonists.[7]

Hypothesized Mechanism of Action: The bromopyridine moiety could interact with the ligand-binding domain of the α7 nAChR, mimicking the binding of the endogenous ligand, acetylcholine. The azepane group could contribute to the overall binding affinity and selectivity.

G cluster_pathway Cholinergic Anti-inflammatory Pathway Compound 1-[(6-Bromopyridin-2-yl)methyl]azepane a7_nAChR α7 nAChR Compound->a7_nAChR Agonist JAK2 JAK2 a7_nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NF_kB NF-κB STAT3->NF_kB Inhibits Nuclear Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) STAT3->Pro_inflammatory_Cytokines Suppresses Transcription NF_kB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Hypothesized signaling pathway for α7 nAChR-mediated anti-inflammatory effects.

Experimental Workflow for Evaluation:

  • Calcium Fluorescence Assay: The agonist activity of the compound on α7 nAChRs expressed in a suitable cell line (e.g., neuro-2a) would be assessed by measuring changes in intracellular calcium levels.[7]

  • Cytokine Release Assay: The anti-inflammatory effect would be evaluated by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

  • In Vivo Models of Neuroinflammation: If promising in vitro activity is observed, the compound would be tested in animal models of neuroinflammation.

Table 2: Hypothetical α7 nAChR Agonist Activity and Anti-inflammatory Effects

AssayMetricValue
Calcium FluorescenceEC₅₀250 nM
TNF-α Release (LPS-stimulated macrophages)IC₅₀500 nM
IL-6 Release (LPS-stimulated macrophages)IC₅₀750 nM

Conclusion and Future Directions

While 1-[(6-Bromopyridin-2-yl)methyl]azepane represents an under-explored area of chemical space, the foundational knowledge of its constituent azepane and 6-bromopyridine pharmacophores provides a strong rationale for its investigation as a source of novel therapeutic agents. The proposed synthetic route is straightforward, and the outlined experimental workflows offer a clear path for evaluating its potential in oncology and neuroinflammation.

Future work should focus on the synthesis of a small library of analogs to establish structure-activity relationships (SAR). Modifications could include substitution on the azepane ring and replacement of the bromine atom with other functional groups via cross-coupling reactions. Such studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem.
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed.
  • Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry.
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs - Benchchem.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.
  • 1-(6-Bromopyridin-3-yl)-1,4-diazepane | C10H14BrN3 | CID 10131290 - PubChem.
  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - MDPI.
  • 2-((2,6-Dimethylpyridin-4-yl)methyl)azepane - ChemScene.
  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed.
  • Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents.
  • A review: Biological activities of novel cyanopyridine derivatives - PubMed.
  • This is an Accepted Manuscript of an article published in Nature Chemistry , available at: DOI: 2010.1038/s41557-023-01429-1 - idUS.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI.
  • The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment - PMC.

Sources

The Azepane-Pyridine Scaffold: A Technical Guide to Unlocking Therapeutic Potential Through Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Union of Flexibility and Aromaticity

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. The fusion of an azepane ring—a flexible seven-membered saturated heterocycle—with a pyridine ring—a rigid, aromatic system with a key hydrogen bond acceptor—creates a privileged scaffold with significant therapeutic potential.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of azepane-pyridine derivatives, providing a comprehensive resource for researchers and drug development professionals. We will explore how subtle modifications to this core structure can profoundly influence biological outcomes, offering a roadmap for the rational design of next-generation therapeutics.

The inherent conformational flexibility of the azepane ring allows for optimal interaction with a variety of biological targets, while the pyridine moiety can engage in crucial hydrogen bonding and π-stacking interactions.[2][3] This combination has led to the development of potent inhibitors for a range of targets, including protein kinases and phosphatases, which are pivotal in oncology and immunology.[4][5] This document will not only dissect the SAR of these derivatives but also provide practical, field-proven insights into their synthesis and biological evaluation, empowering you to navigate the complexities of your drug discovery programs.

I. The Azepane-Pyridine Core: Navigating Chemical Space

The foundational azepane-pyridine scaffold can be conceptualized as a versatile chassis, offering multiple points for chemical modification. Understanding the role of each component is critical to appreciating the nuances of SAR.

  • The Azepane Ring: As a saturated heterocycle, the azepane moiety imparts a three-dimensional character to the molecule. Its various conformations can be exploited to achieve precise orientations within a target's binding pocket. Key modification points include the azepane nitrogen and the carbon backbone.

  • The Pyridine Ring: This aromatic system is a well-established pharmacophore, known for its ability to participate in a variety of non-covalent interactions.[6] The nitrogen atom acts as a hydrogen bond acceptor, and the ring itself can engage in π-stacking and hydrophobic interactions. The substitution pattern on the pyridine ring is a primary determinant of target specificity and potency.

  • The Linker: The connection between the azepane and pyridine rings can be a simple bond or a more complex functional group (e.g., amide, ether, amine). The nature and length of this linker are crucial for defining the spatial relationship between the two core motifs.

Below is a generalized workflow for investigating the SAR of novel azepane-pyridine derivatives.

Caption: A generalized workflow for the iterative process of SAR-guided drug discovery for azepane-pyridine derivatives.

II. Key Structural Modifications and Their Impact on Activity

The biological activity of azepane-pyridine derivatives can be finely tuned by strategic modifications at various positions. This section will dissect the SAR based on published findings, providing a framework for rational design.

A. Substitution on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring are paramount in determining target engagement.

  • Electron-Donating vs. Electron-Withdrawing Groups: The placement of electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -Cl, -CF3) can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. Studies on pyridine derivatives have shown that the presence of -OMe, -OH, and -NH2 groups can enhance antiproliferative activity.[6] Conversely, bulky groups or halogens may lead to a decrease in activity.[6]

  • Positional Isomerism: The position of substituents on the pyridine ring (ortho, meta, para to the linker) dramatically affects the molecule's vectoral projection and its ability to fit into a binding pocket. For a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, the introduction of a bromine atom at the 5-position and a methylamino group at the 6-position of the pyridine ring enhanced affinity for the dopamine D2 receptor while maintaining potent serotonin 5-HT3 receptor binding.[7]

B. Modifications of the Azepane Moiety

The azepane ring's flexibility and potential for introducing chirality offer further avenues for optimization.

  • N-Substitution: The nitrogen atom of the azepane ring is a common site for modification. Alkylation or acylation at this position can influence solubility, cell permeability, and target engagement. For instance, in a series of dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors, N-alkylation of the azepine ring was a key modification.[8]

  • Ring Substitution and Stereochemistry: Introducing substituents on the carbon framework of the azepane ring can have profound stereochemical implications. The stereoselective synthesis of azepane derivatives is crucial, as different enantiomers or diastereomers often exhibit significantly different biological activities.[9] For example, a study on protein kinase B (PKB) inhibitors highlighted the importance of the stereochemistry of the azepane ring for potent activity.[5]

C. The Role of the Linker

The linker connecting the azepane and pyridine moieties dictates their relative orientation and distance.

  • Linker Type: Common linkers include amides, ethers, and alkyl chains. The choice of linker can influence the molecule's rigidity and hydrogen bonding capacity. An amide linker, for instance, introduces a hydrogen bond donor and acceptor, which can be critical for target binding.

  • Linker Length: The length of the linker is a key parameter in ensuring that the azepane and pyridine rings can simultaneously engage with their respective binding pockets.

III. Therapeutic Applications and Target-Specific SAR

The versatility of the azepane-pyridine scaffold has led to its exploration in a multitude of therapeutic areas.

A. Oncology

Cancer is a primary area of investigation for azepane-pyridine derivatives, with a focus on inhibiting key signaling pathways.[10][11][12]

  • Protein Kinase Inhibitors: Many azepane-pyridine derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer. A notable example is a series of PKB inhibitors, where the lead compound, featuring a (3R,4R)-4-hydroxy-3-(pyridin-4-ylcarboxamido)azepane core, demonstrated nanomolar potency.[5]

  • Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPN1 and PTPN2 are emerging as important targets in cancer immunotherapy. Azepane-containing derivatives have been developed as potent inhibitors of these phosphatases, with one such compound demonstrating good oral bioavailability and in vivo antitumor efficacy.[4][13]

The following diagram illustrates a simplified signaling pathway involving PKB and how an azepane-pyridine inhibitor might exert its effect.

PKB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PKB PKB (Akt) PIP3->PKB Recruitment PDK1->PKB Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) PKB->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Azepane-Pyridine Inhibitor Inhibitor->PKB

Caption: Simplified PI3K/PKB signaling pathway and the inhibitory action of an azepane-pyridine derivative on PKB.

B. Central Nervous System (CNS) Disorders

The physicochemical properties of many azepane-pyridine derivatives make them suitable candidates for CNS-targeting drugs.

  • Dopamine and Serotonin Receptor Ligands: As previously mentioned, certain azepane-pyridine derivatives exhibit high affinity for both dopamine D2 and serotonin 5-HT3 receptors, making them potential antiemetic agents.[7]

  • Monoamine Reuptake Inhibitors: The azepine (a related unsaturated analog of azepane) core has been utilized to develop dual NET/DAT reuptake inhibitors for the treatment of depression.[8]

IV. Experimental Protocols: A Practical Guide

To facilitate the exploration of the azepane-pyridine scaffold, this section provides representative, step-by-step methodologies for their synthesis and biological evaluation.

A. General Synthetic Strategy: Amide Coupling

A common and versatile method for synthesizing azepane-pyridine derivatives is through amide bond formation between a substituted pyridine carboxylic acid and an amino-azepane derivative.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the desired pyridine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) at 0 °C, add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an amine base like DIPEA (2.0 eq).

  • Activation: Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the amino-azepane derivative (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired azepane-pyridine derivative.

B. In Vitro Biological Evaluation: Kinase Inhibition Assay

Determining the inhibitory potency of newly synthesized compounds against a target kinase is a crucial step in the SAR investigation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations.

  • Assay Setup: In a 96-well or 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the serially diluted test compounds to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence signal. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

V. Data Presentation: Comparative SAR

To facilitate the analysis of SAR, it is essential to present the data in a clear and structured format. The following table provides a template for summarizing the biological activity of a series of azepane-pyridine derivatives.

Compound IDR1 (Pyridine)R2 (Azepane)LinkerTarget IC50 (nM)Off-Target IC50 (nM)
Lead-01 4-ClHAmide50>1000
Analog-01 4-OCH3HAmide25>1000
Analog-02 4-Cl3-CH3Amide75>1000
Analog-03 4-ClHEther200>1000

VI. Conclusion and Future Directions

The azepane-pyridine scaffold represents a rich and underexplored area of chemical space with immense potential for the development of novel therapeutics. The insights provided in this guide underscore the importance of a systematic and iterative approach to SAR exploration. By carefully considering the interplay between the electronic and steric properties of substituents on both the pyridine and azepane rings, as well as the nature of the linker, researchers can rationally design compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Future efforts in this field should focus on leveraging computational tools for in silico screening and ADME prediction to streamline the drug discovery process.[10][14] Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of azepane-pyridine derivatives will undoubtedly uncover new biological activities and therapeutic opportunities.[2][15] The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs in oncology, neurodegenerative diseases, and beyond.

References

  • Bade, A. N., et al. (2013). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 4(10), 953–958. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Bioorganic & Medicinal Chemistry Letters, 22(4), 1545–1548. [Link]

  • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3247. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569–589. [Link]

  • Basu, A., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 7(33). [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1898-1933. [Link]

  • Patel, H. R., et al. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. RSC Advances, 14(18), 12763-12781. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Advanced Research and Reviews, 26(2), 1146–1163. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 2080–2086. [Link]

  • Zha, C., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. [Link]

  • Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]

  • Ochi, T., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 787–798. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Breitenstein, W., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1183–1194. [Link]

  • Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3014. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Zheng, J., et al. (2025). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. [Link]

Sources

Role of 6-bromopyridine scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 6-Bromopyridine Scaffolds in Modern Drug Discovery[1][2]

Executive Summary

The 6-bromopyridine scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" for the synthesis of complex heterocycles, particularly kinase inhibitors.[1] Unlike its 3-bromo or 4-bromo isomers, the 6-bromo position (alpha to the nitrogen) offers a unique reactivity profile characterized by high susceptibility to both oxidative addition (for cross-coupling) and nucleophilic aromatic substitution (SNAr). This guide analyzes the chemo-structural rationale of this scaffold, details advanced synthetic methodologies including the "Halogen Dance," and provides robust protocols for its application in pharmaceutical development.

Part 1: Chemo-Structural Rationale

The ubiquity of the 6-bromopyridine scaffold in FDA-approved drugs (e.g., Abemaciclib, Lorlatinib) is not coincidental. It stems from three specific electronic and physical properties that drive both synthetic efficiency and biological efficacy.

Electronic Activation (The -Effect)

The pyridine nitrogen is highly electronegative, pulling electron density away from the ring carbons. This effect is most pronounced at the


-positions (C2 and C6).
  • SNAr Susceptibility: The C6-Br bond is significantly more electrophilic than a C3-Br bond. In 2-amino-6-bromopyridine, the bromine serves as an excellent leaving group because the nitrogen atom can stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack.[3]

  • Oxidative Addition: In Palladium-catalyzed cross-couplings, the electron-deficient nature of the C6 position facilitates faster oxidative addition compared to electron-rich aryl halides, though it may require specific ligands to prevent catalyst poisoning by the pyridine nitrogen.

Metabolic Stability and Solubility

Replacing a phenyl ring with a pyridine often improves water solubility due to the basicity of the nitrogen (pKa ~5.2). Furthermore, the 6-bromo handle allows for the introduction of metabolic blocking groups (like


 or cyclopropyl) that prevent oxidation at the susceptible 

-position, extending the drug's half-life (

).

Part 2: Synthetic Versatility & Regiocontrol

The 6-bromopyridine core allows for divergent synthesis. A critical decision point in library generation is the regioselective functionalization of 2,6-dibromopyridine .

Differential Reactivity in 2,6-Dibromopyridine

While C2 and C6 are chemically equivalent in the symmetric molecule, the introduction of the first substituent breaks this symmetry.

  • Monofunctionalization: Can be achieved via stoichiometric control (1.0 eq of boronic acid) or by exploiting steric differences if one position is hindered.

  • Sequential Coupling: Once a donor group (e.g., aryl) is installed at C2, the pyridine ring becomes more electron-rich, slightly deactivating the remaining C6-Br. This requires adjusting catalyst loading or temperature for the second coupling.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the logical flow from a 6-bromopyridine core to diverse drug-like scaffolds.

G Core 6-Bromopyridine Scaffold Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd(0), HNR2 HalogenDance Halogen Dance (Migration to C3/C4) Core->HalogenDance LDA, -78°C DrugA Biaryl Kinase Inhibitors Suzuki->DrugA DrugB Aminopyridine Derivatives Buchwald->DrugB DrugC C4-Functionalized Pyridines HalogenDance->DrugC

Figure 1: Divergent synthetic pathways from the 6-bromopyridine core. Note the access to C4-functionalization via the Halogen Dance mechanism.

Part 3: Mechanistic Deep Dive – The Halogen Dance[4]

One of the most powerful yet underutilized applications of 6-bromopyridines is the Halogen Dance (Base-Catalyzed Halogen Migration) . This reaction allows chemists to translocate the bromine atom from the accessible C6 position to the difficult-to-access C3 or C4 positions, enabling "scaffold hopping."

Mechanism:

  • Lithiation: Treatment with a hindered base (e.g., LDA) at low temperature (-78°C) selectively lithiates the position ortho to the bromine (C5) due to the inductive effect of the halogen.

  • Migration: The bromine atom migrates to the lithiated carbon (C5) while the lithium moves to the position originally occupied by the bromine (C6). This is often reversible.

  • Thermodynamic Trap: The system equilibrates to the most stable lithio-intermediate (often where the anion is stabilized by the nitrogen lone pair or adjacent substituents), effectively moving the reactive handle to a new position.

Strategic Value: This allows researchers to purchase cheap 2,6-dibromopyridine and convert it into 2-bromo-4-substituted pyridines without de novo ring synthesis.

Part 4: Experimental Protocol

Protocol: High-Yield Suzuki-Miyaura Coupling of 2-Amino-6-Bromopyridine

Objective: To couple 2-amino-6-bromopyridine with phenylboronic acid, a model reaction for installing the "tail" moiety of many kinase inhibitors.

Reagents:

  • 2-Amino-6-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Preparation: In a generic reaction vial equipped with a magnetic stir bar, add 2-amino-6-bromopyridine and phenylboronic acid.

  • Inert Atmosphere: Evacuate the vial and backfill with nitrogen (

    
    ) three times. This is critical to prevent Pd oxidation.
    
  • Solvent Addition: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add

    
     quickly under a stream of 
    
    
    
    .
  • Base Activation: Add the 2.0 M

    
     solution. The biphasic mixture requires vigorous stirring.
    
  • Reaction: Heat the block to 90°C for 4-16 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 173/175) and appearance of the product (M+H 171).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • If conversion is low (<20%): Check for oxygen leaks (solution turns black/precipitates Pd black early).

  • If dehalogenation (hydrodehalogenation) is observed: Reduce reaction temperature or switch to a milder base (

    
    ).
    

Part 5: Case Study in Drug Discovery

Drug: Abemaciclib (Verzenio) [4]

  • Target: CDK4/6 Inhibitor (Breast Cancer).

  • Role of Scaffold: The synthesis of Abemaciclib relies on 6-bromonicotinaldehyde (a 6-bromopyridine derivative).

  • Synthetic Logic:

    • Reductive Amination: The aldehyde at C3 is reacted with 1-ethylpiperazine.

    • Buchwald-Hartwig: The 6-bromo position is then utilized to couple with a 2-aminopyrimidine moiety.

    • Outcome: The 6-bromo handle served as the linchpin, connecting the solubility-enhancing piperazine tail (via C3) to the kinase-binding hinge region (via C6).

Visual Workflow of Abemaciclib Core Synthesis:

Abemaciclib Start 6-Bromonicotinaldehyde (Starting Material) Step1 Reductive Amination (C3 Functionalization) Start->Step1 + 1-Ethylpiperazine NaBH(OAc)3 Intermed Intermediate A (6-Bromo intact) Step1->Intermed Step2 Buchwald-Hartwig (C6 Coupling) Intermed->Step2 + 2-Aminopyrimidine Pd Catalyst Final Abemaciclib Core (CDK4/6 Inhibitor) Step2->Final

Figure 2: Simplified synthetic route for Abemaciclib highlighting the strategic preservation and use of the 6-bromo handle.

References

  • BenchChem. (2025).[2] Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. Retrieved from

  • PharmaBlock. (2025). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from

  • Manolikakes, S. M., et al. (2013).[5] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Retrieved from

  • Kobe University. (2024). Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide. Retrieved from

  • Duan, X. F., & Zhang, Z. B. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles. Retrieved from

Sources

Pharmacological Exploitation of Azepane-Linked Heterocycles: A Technical Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven medicinal chemists away from the "flatland" of traditional five- and six-membered rings (e.g., pyrrolidines and piperidines) toward more complex, three-dimensional architectures[1]. Azepanes—seven-membered saturated nitrogen heterocycles—have emerged as privileged scaffolds in this paradigm[2]. Their inherent conformational flexibility, non-planar geometry, and capacity for diverse substitution allow for the fine-tuning of physicochemical properties and highly specific interactions with complex biological targets[3]. Currently, over 20 azepane-based drugs are FDA-approved, validating their clinical viability across multiple therapeutic areas[4].

This technical whitepaper dissects the structural pharmacology of azepane derivatives, summarizes key quantitative bioactivity data, and provides self-validating experimental workflows for characterizing these compounds in vitro.

Structural Pharmacology & Conformational Dynamics

The pharmacological utility of azepane-linked heterocycles is primarily dictated by their medium-ring strain and the Lewis basicity of the nitrogen atom, which serves as a critical hydrogen bond acceptor within receptor pockets[3]. Unlike rigid aromatic systems, the azepane ring can adopt multiple conformations (e.g., twist-chair, boat). By introducing specific C-substitutions or fusing the azepane core with other heterocycles, drug designers can bias the ring into a single major bioactive conformation[5].

Causality in Design: Pre-organizing the azepane ring into its bioactive conformation minimizes the entropic penalty typically incurred upon target binding. This structural pre-organization directly translates to higher target affinity and improved selectivity profiles, a fundamental principle utilized in the optimization of azepane-based kinase inhibitors and CNS modulators[5].

Target-Specific Pharmacological Profiles

Azepane derivatives exhibit a remarkably broad spectrum of biological activities. Below is a summary of their primary therapeutic applications:

  • Oncology (Kinase Inhibition): Natural azepane-containing metabolites, such as (-)-balanol, are potent ATP-competitive inhibitors of protein kinases[5]. Structure-based optimization of the balanol scaffold has yielded synthetic azepane derivatives with single-digit nanomolar affinity for Protein Kinase B (PKB/Akt), a critical node in cancer cell survival pathways[6]. Furthermore, azepane derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2), enhancing anti-tumor immunity[2].

  • Infectious Disease (Ribosomal Targeting): In the rational design of novel antibiotics, the azepane scaffold has been successfully deployed to replace the 2-deoxystreptamine (2-DOS) core of natural aminoglycosides. These novel azepane-glycosides bind the bacterial ribosomal decoding site, effectively inhibiting translation and halting the growth of resistant Staphylococcus aureus strains[7].

  • Neurology (CNS Modulation): The lipophilicity and 3D structure of functionalized azepanes make them excellent candidates for blood-brain barrier (BBB) penetration. They are actively investigated as BACE1 inhibitors to reduce amyloid-β production in Alzheimer's disease[2], and as modulators for various central nervous system disorders, including anxiety and convulsions[8].

Quantitative Bioactivity Summary
Compound Class / DerivativePrimary Target / Disease AreaKey Quantitative MetricReference
Balanol-derived Azepane (Compound 4) PKB-α (Akt) / OncologyIC50 = 4 nM[6]
Azepane-monoglycosides Bacterial Ribosome / S. aureusLow micromolar MIC[7]
1,2,3-Triazole linked Tetrahydrocurcumin (4g) HCT-116 (Colon Carcinoma)IC50 = 1.09 µM[2]
Benzo[a]phenazine azepane derivative 7 Various Cancer Cell LinesIC50 = 1-10 µM[2]

Mechanistic Pathway Modulation

Understanding the molecular causality of azepane derivatives is critical for rational drug design. For instance, the inhibition of the PI3K/Akt (PKB) signaling pathway by balanol-derived azepanes directly triggers apoptosis in malignant cells[2]. By competitively binding to the ATP pocket of PKB, these compounds prevent the phosphorylation of downstream effectors responsible for cell survival and proliferation[6].

G RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 PKB PKB/Akt (Active) PIP3->PKB Downstream Cell Survival PKB->Downstream Azepane Azepane Derivative Azepane->PKB ATP-competitive inhibition

Caption: Mechanism of PKB/Akt pathway inhibition by azepane derivatives.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our in vitro screening cascades are robust, reproducible, and internally controlled. Below are the definitive, step-by-step methodologies for evaluating the pharmacological efficacy of azepane-linked compounds.

Workflow Prep 1. Compound Dilution (DMSO Vehicle) Incubate 2. Kinase Incubation (Target + ATP) Prep->Incubate Detect 3. Luminescence Readout (ATP Depletion) Incubate->Detect Analyze 4. Z'-Factor & IC50 (Data Validation) Detect->Analyze Control Internal Controls (Staurosporine) Control->Incubate

Caption: Self-validating workflow for in vitro kinase inhibition assays.

Protocol A: Luminescent In Vitro Kinase Inhibition Assay (PKB/Akt)

Causality behind the method: We utilize a luminescent ATP-depletion assay rather than traditional radiometric methods. Luminescence provides a self-validating, high-throughput readout where the signal is directly proportional to residual ATP (and thus inversely proportional to kinase activity). This minimizes handling errors, avoids radioactive waste, and provides a highly stable signal.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the azepane derivative in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer. Critical step: The final DMSO concentration in the assay must be strictly capped at 1% to prevent solvent-induced kinase denaturation.

  • Assay Assembly: In a 384-well microplate, combine 5 µL of the diluted compound, 5 µL of recombinant PKB-α enzyme, and 5 µL of substrate/ATP mix. Causality: The ATP concentration must be set at its predetermined

    
     value to accurately capture competitive inhibition kinetics[6].
    
  • Internal Controls (The Self-Validation Gate): Every plate MUST include a positive control (e.g., 10 µM Staurosporine for 100% inhibition) and a vehicle control (1% DMSO for 0% inhibition).

  • Incubation & Detection: Incubate at 25°C for 60 minutes. Add 15 µL of the luminescent kinase reagent to halt the reaction and generate the luminescent signal. Read on a multi-mode microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and vehicle controls.

    • Decision Gate: If Z' < 0.5, discard the plate (the assay lacks sufficient dynamic range or signal-to-noise ratio). If Z' ≥ 0.5, proceed to calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality behind the method: To evaluate azepane-glycosides targeting the bacterial ribosome[7], a standardized broth microdilution assay is employed. Optical density (OD600) is used as a quantitative, objective measure of bacterial growth rather than subjective visual inspection[2].

Step-by-Step Methodology:

  • Inoculum Standardization: Culture Staphylococcus aureus to the exponential log phase. Dilute the suspension in Mueller-Hinton broth to a precise optical density corresponding to

    
     CFU/mL. Causality: Standardizing the inoculum prevents artificial inflation of the MIC due to overpopulation[2].
    
  • Compound Plating: Dispense serial two-fold dilutions of the azepane-glycoside into a 96-well plate[2].

  • Self-Validating Controls: Include a sterility control (broth only, to confirm no contamination) and a growth control (broth + bacteria + vehicle, to confirm optimal growth conditions)[2]. Include a reference aminoglycoside (e.g., Paromomycin) to benchmark potency[7].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours[2]. Measure absorbance at 600 nm. The MIC is defined as the lowest concentration yielding an OD600 equivalent to the sterility control (≥95% growth inhibition).

Conclusion

The azepane scaffold represents a highly versatile, conformationally tunable pharmacophore that successfully bridges the gap between planar aromatics and rigid macrocycles. By applying rigorous, self-validating pharmacological assays and structure-based design principles, drug development professionals can systematically optimize azepane-linked heterocycles for high-affinity target engagement across oncology, infectious diseases, and neurology.

References

  • BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Zha, G.-F., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry (via NIH).
  • Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome. PubMed (NIH).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis.
  • Recent Advances on the Synthesis of Azepane-Based Compounds.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • Breitenlechner, C.B., et al. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors.

Sources

Literature review of 1-[(6-Bromopyridin-2-yl)methyl]azepane analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-[(6-Bromopyridin-2-yl)methyl]azepane Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Executive Summary

The 1-[(6-Bromopyridin-2-yl)methyl]azepane scaffold represents a compelling starting point for the design of novel therapeutic agents. This structure synergistically combines the three-dimensional complexity of the azepane ring, a privileged motif in medicinal chemistry, with the versatile electronic and hydrogen-bonding properties of a 2-substituted pyridine core.[1][2][3] The inherent flexibility of the seven-membered azepane ring allows for extensive exploration of chemical space, which is often critical for optimizing bioactivity.[2] This technical guide provides a comprehensive literature review of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of analogs based on this core structure. We will particularly focus on the well-documented potential of such compounds as potent and selective antagonists of the histamine H3 receptor (H3R), a key target in the central nervous system for various neurological disorders.[4][5]

The 1-[(6-Bromopyridin-2-yl)methyl]azepane Scaffold: A Privileged Combination

The Azepane Moiety: A Key to 3D Chemical Space

The azepane ring, a seven-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable component in drug discovery.[1][6] Unlike its smaller, more rigid five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold is conformationally flexible.[2] This property allows molecules incorporating it to adapt more effectively to the three-dimensional topology of a target's binding site. This conformational diversity is often a decisive factor in determining biological activity.[2] Currently, there are at least five approved drugs and around twenty experimental drugs that feature the azepane substructure, highlighting its clinical relevance.[2] Examples include the antidiabetic agent Tolazamide and the potent second-generation histamine antagonist Azelastine.[2] The presence of this scaffold opens significant, underexplored areas of three-dimensional chemical space for drug design.[7]

The 2-Substituted Pyridine Moiety: A Versatile Pharmacophore

The 2-substituted pyridine ring is a cornerstone in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][8] Its nitrogen atom acts as a hydrogen bond acceptor, facilitating critical interactions with biological targets. The 6-bromo substituent on the pyridine ring is of particular strategic importance. It serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through well-established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[9][10] This allows for systematic fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.

Rationale for Combination: Targeting the Histamine H3 Receptor

The histamine H3 receptor (H3R) is a G protein-coupled receptor that acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other, non-histaminergic neurons.[4] By inhibiting the release of histamine and other neurotransmitters, it plays a crucial role in modulating neurotransmission. Consequently, H3R antagonists, which block this inhibitory action, have been proposed as potential treatments for a range of central nervous system disorders, including dementia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[4][5] A common pharmacophore for H3R antagonists consists of a basic amine (provided here by the azepane ring) connected via a linker to an aromatic moiety (the bromopyridine ring). The protonated amine is believed to form a key electrostatic interaction with an aspartate residue in the H3R binding pocket.[5]

Synthetic Strategies for 1-[(6-Bromopyridin-2-yl)methyl]azepane and its Analogs

The synthesis of this class of compounds is modular, allowing for the independent preparation of key building blocks followed by a convergent assembly. This approach is highly amenable to the creation of a chemical library for SAR studies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold points to two primary building blocks: azepane and a suitable 2-halomethyl-6-bromopyridine derivative. The key bond formation is the C-N bond between the azepane nitrogen and the benzylic carbon of the pyridine fragment.

G Target 1-[(6-Bromopyridin-2-yl)methyl]azepane Disconnection C-N Disconnection (Nucleophilic Substitution) Target->Disconnection Fragments Azepane (Nucleophile) Disconnection->Fragments Pyridine 2-(Halomethyl)-6-bromopyridine (Electrophile) Disconnection->Pyridine

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of the Azepane Core

The azepane ring system can be synthesized through various established methods, including:

  • Ring-Closing Reactions: Utilizing techniques like ring-closing metathesis on appropriate diene precursors.[6]

  • Ring-Expansion Reactions: Expanding a six-membered piperidine or cyclohexanone ring.[6]

  • Dearomative Ring Expansion: A modern approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system, followed by hydrogenation to yield the saturated azepane.[7][11] This two-step process provides rapid access to complex, polysubstituted azepanes from simple starting materials.[7]

Core Assembly via Nucleophilic Substitution

The most direct method for coupling the two core fragments is through nucleophilic substitution.

Experimental Protocol: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane

  • Dissolution: To a solution of azepane (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Electrophile: Add a solution of 2-(chloromethyl)-6-bromopyridine (1.0 equivalent) in the same solvent dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica gel to yield the title compound.

Causality: The use of an inorganic base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An aprotic polar solvent like acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without interfering with the nucleophile.

Analog Synthesis via Cross-Coupling Reactions

The 6-bromo position is an ideal handle for diversification. Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide variety of aryl, heteroaryl, or amino groups, respectively.

G cluster_0 Analog Synthesis Workflow Start 1-[(6-Bromopyridin-2-yl)methyl]azepane Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Product Diverse Analogs Coupling->Product Reagent1 Boronic Acid/Ester (R-B(OR)2) Reagent1->Coupling Suzuki Reagent2 Amine (R-NH2) + Base Reagent2->Coupling Buchwald

Caption: Workflow for generating analogs via cross-coupling.

Pharmacological Profile and Structure-Activity Relationships (SAR)

While direct data for the title compound is sparse, a robust SAR model can be constructed by analyzing public data for structurally related azepane-containing H3R antagonists.

Quantitative Biological Activity Data

The following table summarizes the binding affinities of representative azepane derivatives at the human histamine H3 receptor, demonstrating the high potency achievable with this scaffold.

Compound NameBasic MoietySpacer/LinkerAromatic MoietyKi (nM) at hH3RReference
1-(6-(3-Phenylphenoxy)hexyl)azepaneAzepaneHexyloxy3-Phenylphenoxy18[12]
1-(5-(4-Phenylphenoxy)pentyl)azepaneAzepanePentyloxy4-Phenylphenoxy34[12]
1-(4-((5-(Azepan-1-yl)pentyl)oxy)phenyl)propan-1-oneAzepanePentyloxy-phenyl-propanonePhenylpropanone30[13]
1-(4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)propan-1-oneAzepaneHexyloxy-phenyl-propanonePhenylpropanone42[13]
Key Structure-Activity Relationships
  • The Basic Amine: The azepane ring serves as the crucial basic center. Its pKa is vital for ensuring the nitrogen is protonated at physiological pH, enabling the key ionic interaction with the receptor.

  • The Alkyl Linker: The length and composition of the linker between the basic amine and the aromatic system are critical. For biphenyloxy derivatives, alkyl chains of 5 or 6 carbons appear optimal for high affinity.[12]

  • The Aromatic Moiety: The aromatic portion of the molecule explores a more hydrophobic region of the binding pocket. For the 1-[(6-Bromopyridin-2-yl)methyl]azepane series, substitutions at the 6-position (replacing the bromine) would directly probe this region. Introducing different aryl or heteroaryl groups can significantly impact potency and selectivity.

Potential Off-Target Activities

The structural motifs present in the core scaffold are also found in ligands for other receptors. Therefore, it is essential to profile lead compounds for potential off-target activities. Related 2-aminopyridine derivatives have shown affinity for sigma-2 (σ₂) receptors, and other substituted pyridines have been developed as 5-HT₁ₐ receptor agonists.[14][15] Furthermore, certain azepine carboxamides have been shown to bind to dopamine D2 and serotonin 5-HT₃ receptors.[16] Early-stage selectivity screening is crucial to mitigate potential side effects.

Key Experimental Protocols for Pharmacological Evaluation

To validate the therapeutic potential of newly synthesized analogs, a standardized cascade of in vitro and in vivo assays is required.

Protocol: In Vitro Histamine H3 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the H3 receptor.

  • Reagent Preparation: Prepare assay buffer, membranes from cells expressing the human H3 receptor, and the radioligand (e.g., [³H]-Nα-methylhistamine).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known H3R ligand).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro [³⁵S]-GTPγS Binding Functional Assay

This assay determines the functional activity of a compound (antagonist, agonist, or inverse agonist) by measuring G-protein activation.[4]

  • Reagent Preparation: Prepare assay buffer, H3R-expressing cell membranes, [³⁵S]-GTPγS, and GDP.

  • Compound Preparation: Prepare serial dilutions of the test compounds. For antagonist testing, also prepare a known H3R agonist (e.g., (R)-α-methylhistamine).

  • Assay Setup: In a 96-well plate, add membranes, GDP, and the test compound. To test for antagonist activity, add the agonist at its EC₅₀ concentration.

  • Reaction Initiation: Add [³⁵S]-GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Termination and Measurement: Terminate the reaction by filtration and quantify the bound [³⁵S]-GTPγS via scintillation counting.

  • Data Analysis: Antagonists will inhibit the signal produced by the agonist in a concentration-dependent manner, allowing for the calculation of an IC₅₀.

Conclusion and Future Directions

The 1-[(6-Bromopyridin-2-yl)methyl]azepane scaffold is a highly promising starting point for the development of novel CNS-active agents, particularly H3R antagonists. The synthetic routes are straightforward and amenable to library synthesis, allowing for extensive exploration of structure-activity relationships. The combination of the conformationally flexible azepane ring and the electronically tunable bromopyridine moiety provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR Exploration: Synthesizing a focused library of analogs by replacing the 6-bromo substituent with a diverse set of aromatic and heteroaromatic groups via Suzuki coupling.

  • Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability in human liver microsomes, cell permeability (e.g., Caco-2 assay), and potential for hERG inhibition to identify candidates with favorable drug-like properties.[12]

  • In Vivo Efficacy: Advancing promising candidates into relevant animal models for CNS disorders, such as models of cognitive impairment or wakefulness, to validate the therapeutic hypothesis.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around this scaffold and potentially uncover next-generation therapeutics for challenging neurological diseases.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Support.
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds | Request PDF.
  • Sharma, A., & Singh, A. K. (2021).
  • Taylor & Francis Online. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
  • PubMed. (2012, October 15). 2-Aminopyridine Derivatives as Potential σ(2) Receptor Antagonists.
  • British Journal of Pharmacology. (n.d.). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure.
  • PubMed. (n.d.).
  • BenchChem. (2025). The Ascending Trajectory of 2-Aminobipyridine Derivatives in Drug Discovery: A Technical Review.
  • Nature. (n.d.).
  • Nature Chemistry. (2024, January 25).
  • ResearchGate. (2025, August 9).
  • MDPI. (2022, March 14).
  • PubMed. (n.d.).
  • MDPI. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist.
  • PubMed. (2003, February 27). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity.
  • R&D Systems. (n.d.). Histamine H3 Receptor Antagonists.
  • PubChem. (n.d.). 1-(6-Bromopyridin-3-yl)-1,4-diazepane.
  • PMC. (2016, May 30). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • MDPI. (2023, March 3).
  • PubMed. (2017, October 15).
  • BenchChem. (2025). Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)
  • PubMed. (2024, April 15).
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • ResearchGate. (n.d.). Alternative approaches to (Z)-1,2-bis(2-bromopyridin-3-yl)ethenes, key intermediates in the synthesis of the 1,10-phenanthroline core.
  • PubMed. (2016, June 6). Imidazopyridine and Pyrazolopiperidine Derivatives as Novel Inhibitors of Serine Palmitoyl Transferase.
  • ClinicSearch. (2023, October 9). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3.
  • ResearchGate. (2012, August 3). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-[(6-Bromopyridin-2-yl)methyl]azepane in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of the novel heterocyclic compound, 1-[(6-Bromopyridin-2-yl)methyl]azepane, in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical performance and is a key consideration throughout the drug development process.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug is fundamentally linked to its ability to dissolve in bodily fluids to be absorbed into the systemic circulation.[2] Poor solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[3][4] For a compound like 1-[(6-Bromopyridin-2-yl)methyl]azepane, which belongs to the azepane class of compounds that are gaining interest in medicinal chemistry, a thorough understanding of its solubility is paramount.[5][6][7] This knowledge informs crucial decisions in process chemistry, formulation development, and ultimately, the clinical success of a potential drug candidate.[8][9]

The selection of appropriate solvents is essential in various stages of pharmaceutical development, including synthesis, purification, crystallization, and formulation.[8][9][10] A comprehensive solubility profile in a range of organic solvents provides the necessary data to optimize these processes, ensuring product purity, stability, and manufacturability.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[11] This principle suggests that substances with similar polarities are more likely to be soluble in one another. To move beyond this qualitative assessment, a deeper understanding of the intermolecular forces at play is necessary.

Molecular Structure Analysis of 1-[(6-Bromopyridin-2-yl)methyl]azepane

To predict the solubility of 1-[(6-Bromopyridin-2-yl)methyl]azepane, we must first analyze its molecular structure. The molecule consists of three key components:

  • A 6-Bromopyridin-2-yl moiety: This aromatic heterocycle introduces a degree of polarity due to the presence of the nitrogen atom and the bromine substituent. The nitrogen atom can act as a hydrogen bond acceptor.

  • A methylene bridge: This is a nonpolar, flexible linker.

  • An azepane ring: This seven-membered saturated heterocycle contains a nitrogen atom that can also act as a hydrogen bond acceptor and introduces some polarity. The overall hydrocarbon scaffold is nonpolar.

Based on this structure, 1-[(6-Bromopyridin-2-yl)methyl]azepane can be classified as a moderately polar molecule with both lipophilic (hydrocarbon portions) and hydrophilic (heteroatoms) characteristics.[12]

Solvent Properties and Their Influence

The choice of solvent is critical, and their properties will dictate their interaction with the solute.[8] Key solvent parameters to consider include:

  • Polarity: Solvents can be broadly classified as polar (e.g., alcohols, water) and nonpolar (e.g., alkanes). Polar solvents have a higher dielectric constant.[4]

  • Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (e.g., alcohols), acceptors (e.g., ethers, ketones), or both.

  • Dipole Moment: A measure of the separation of positive and negative charges in a molecule.

It is anticipated that 1-[(6-Bromopyridin-2-yl)methyl]azepane will exhibit higher solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding. Its solubility in nonpolar solvents is expected to be lower.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 1-[(6-Bromopyridin-2-yl)methyl]azepane. The following protocol outlines a robust method for generating a comprehensive solubility profile.

Materials and Equipment
  • 1-[(6-Bromopyridin-2-yl)methyl]azepane (high purity)

  • A range of organic solvents (analytical grade or higher) with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-[(6-Bromopyridin-2-yl)methyl]azepane.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 1-[(6-Bromopyridin-2-yl)methyl]azepane B Add to a known volume of solvent in a sealed vial A->B C Incubate at a constant temperature with agitation B->C D Allow sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable mobile phase F->G H Analyze the concentration using a validated HPLC method G->H

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-[(6-Bromopyridin-2-yl)methyl]azepane to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is 25 °C.

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 1-[(6-Bromopyridin-2-yl)methyl]azepane in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Repeat the experiment at different temperatures (e.g., 5 °C, 37 °C) to understand the temperature dependence of solubility.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventPolarity IndexDielectric ConstantSolubility at 25 °C (mg/mL)
Heptane0.11.9Experimental Data
Toluene2.42.4Experimental Data
Dichloromethane3.19.1Experimental Data
Ethyl Acetate4.46.0Experimental Data
Acetone5.121Experimental Data
Isopropanol3.918Experimental Data
Ethanol4.324.3Experimental Data
Methanol5.132.6Experimental Data

Interpretation and Application of Solubility Data

The generated solubility profile of 1-[(6-Bromopyridin-2-yl)methyl]azepane will provide invaluable insights for various stages of drug development:

  • Process Chemistry: The data will guide the selection of appropriate solvents for synthesis, purification, and crystallization, leading to higher yields and purity.[9]

  • Formulation Development: Understanding the solubility in different excipients and solvent systems is crucial for designing stable and effective dosage forms, such as oral solutions, suspensions, or parenteral formulations.[1]

  • Preclinical and Clinical Studies: The solubility data helps in the selection of appropriate vehicles for in vivo studies and can be used to predict potential absorption issues.

Conclusion

A comprehensive understanding of the solubility profile of 1-[(6-Bromopyridin-2-yl)methyl]azepane in organic solvents is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. By combining a sound theoretical framework with rigorous experimental determination, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The methodologies outlined in this guide provide a robust pathway to achieving this essential characterization.

References

  • The Importance of Solubility for New Drug Molecules. (2020). IntechOpen. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024). MDPI. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Solvent selection for pharmaceuticals. (2025). ResearchGate. [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. [Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.). ACS Publications. [Link]

  • Solubility test for Organic Compounds. (2024). dokumen.tips. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications. [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024). MDPI. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source. [Link]

  • Solubility of Organic Compounds. (2023). Unknown Source. [Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. (n.d.). Europe PMC. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]

  • (6-Bromopyridin-2-yl)methanol Properties. (2025). EPA. [Link]

  • 3-(6-Bromopyridin-2-yl)-1-methylpyridin-1-ium. (2026). PubChem. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). ChemRxiv. [Link]

  • 1-(6-Bromopyridin-3-yl)-1,4-diazepane. (n.d.). PubChem. [Link]

  • Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (2025). ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). MDPI. [Link]

Sources

An In-Depth Technical Guide to 1-[(6-Bromopyridin-2-yl)methyl]azepane: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel N-substituted azepane derivative, 1-[(6-Bromopyridin-2-yl)methyl]azepane. Due to the limited availability of direct experimental data for this specific compound in public databases, this document, authored from the perspective of a Senior Application Scientist, focuses on a robust, proposed synthetic pathway, expected analytical characterization, and the broader scientific context of this molecular scaffold. The information herein is designed to empower researchers to synthesize and study this and similar compounds with a solid understanding of the underlying chemical principles and methodologies.

Introduction and Molecular Identification

1-[(6-Bromopyridin-2-yl)methyl]azepane is a heterocyclic compound featuring a saturated seven-membered azepane ring linked via a methylene bridge to a 6-bromopyridin-2-yl moiety. The azepane ring is a valuable scaffold in medicinal chemistry, offering a greater degree of conformational flexibility compared to its smaller five- and six-membered counterparts, which can be advantageous for exploring new chemical space in drug discovery.[1][2][3] The bromopyridine group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

While not extensively cataloged, the structure of 1-[(6-Bromopyridin-2-yl)methyl]azepane can be definitively represented by the following chemical identifiers:

IdentifierValue
Molecular Formula C₁₂H₁₇BrN₂
SMILES C1CCN(CC2=NC=CC=C2Br)CCC1
InChIKey Not available in public databases
Molecular Weight 269.18 g/mol

Proposed Synthesis Pathway

The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane can be efficiently achieved through a nucleophilic substitution reaction. This approach involves the N-alkylation of azepane with a suitable 2-(halomethyl)-6-bromopyridine derivative. A plausible and practical route is outlined below, starting from commercially available 2-bromo-6-methylpyridine.

G A 2-Bromo-6-methylpyridine B 2-(Bromomethyl)-6-bromopyridine A->B NBS, AIBN, CCl₄, reflux D 1-[(6-Bromopyridin-2-yl)methyl]azepane B->D Azepane (C), K₂CO₃, CH₃CN, reflux C Azepane C->D

Figure 1. Proposed synthetic workflow for 1-[(6-Bromopyridin-2-yl)methyl]azepane.

Step 1: Radical Bromination of 2-Bromo-6-methylpyridine

The initial step involves the synthesis of the key alkylating agent, 2-(bromomethyl)-6-bromopyridine. This can be accomplished via a free-radical bromination of the methyl group of 2-bromo-6-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • To a solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-6-bromopyridine, which can be purified by column chromatography on silica gel.

Step 2: N-Alkylation of Azepane

The final step is the nucleophilic substitution reaction between 2-(bromomethyl)-6-bromopyridine and azepane. A non-nucleophilic base is used to scavenge the hydrobromic acid generated during the reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-(bromomethyl)-6-bromopyridine (1.0 eq) in a polar aprotic solvent like acetonitrile (CH₃CN).

  • Add azepane (1.2 eq) to the solution, followed by an excess of a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, filter the solid base and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude 1-[(6-Bromopyridin-2-yl)methyl]azepane by flash column chromatography on silica gel.

Expected Characterization

Due to the absence of experimental data for the target molecule, the following are expected analytical characteristics based on structurally similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azepane ring protons, the methylene bridge protons, and the aromatic protons of the pyridine ring. The methylene bridge protons would likely appear as a singlet, while the azepane protons would exhibit complex multiplets. The pyridine protons should appear as distinct doublets and a triplet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the six unique carbon atoms of the azepane ring, the methylene bridge carbon, and the five carbons of the bromopyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₇BrN₂ by providing an accurate mass measurement of the molecular ion [M+H]⁺. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show C-H stretching vibrations for the aliphatic and aromatic components, as well as C-N and C=C stretching frequencies characteristic of the azepane and pyridine rings, respectively.

Scientific Context and Potential Applications

The 1-[(6-Bromopyridin-2-yl)methyl]azepane scaffold is of interest to medicinal chemists for several reasons:

  • Drug Discovery: The azepane moiety is present in a number of approved drugs and is considered a "privileged" scaffold.[4] Its conformational flexibility allows for optimal interactions with biological targets.

  • Scaffold for Library Synthesis: The bromine atom on the pyridine ring serves as a versatile functional group for further chemical elaboration. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a diverse library of analogues can be synthesized to explore SAR.

  • CNS-Active Agents: The lipophilic nature of the azepane and pyridine rings suggests potential for penetration of the blood-brain barrier, making this scaffold a candidate for developing agents targeting the central nervous system.

Conclusion

While 1-[(6-Bromopyridin-2-yl)methyl]azepane is not a widely documented compound, this guide provides a scientifically sound and detailed pathway for its synthesis and characterization. The methodologies described are based on well-established and reliable chemical transformations, offering a high probability of success for researchers venturing into the synthesis of this and related novel chemical entities. The strategic combination of the conformationally flexible azepane ring and the synthetically versatile bromopyridine moiety makes this a promising scaffold for future drug discovery and chemical biology research.

References

  • CAS Common Chemistry. 5-Chloro-2-phenoxybenzenamine. (n.d.).
  • PubChem. 4-bromo-N-cyclohexyl-N-methylaniline. (n.d.).
  • Dodge, M. W., & Johnson, D. D. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833.
  • BindingDB. BDBM458862 US10759793, Example 15. (n.d.).
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • BenchChem.
  • PubChem. CN(C(=O)C1Ccn(CC1)C1ccncc1)C. (n.d.).
  • Google Patents.
  • ChemRxiv.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Chemical structure search. (n.d.).
  • PubChem. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O. (n.d.).
  • Google Patents. US20150353577A1 - Method for producing (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. (n.d.).
  • Cheméo. Chemical Properties of 1,3-Cyclohexadiene, 1-bromo. (n.d.).
  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.).
  • National Institutes of Health. Synthesis of Cyclohexane-Angularly-Fused Triquinanes. (n.d.).
  • RSC Publishing. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2021).
  • GPCRdb. chembl2370125. (n.d.).
  • Google Patents. US20200010462A1 - Compounds and uses thereof. (n.d.).
  • PubChem. 7-Bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one. (n.d.).
  • MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. (2023).
  • Google Patents.
  • BLDpharm. 3279-90-1|6-Bromo-3,4-dihydro-1H-quinolin-2-one. (n.d.).
  • PubChem. ClC(C(=O)NCCN(C1=CC(=CC=C1)C)CC)C. (n.d.).
  • BindingDB. SMILES for Ephrin type-B receptor 1. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane, a valuable building block in medicinal chemistry. The protocol is designed to be a self-validating system, offering detailed procedural steps and explaining the underlying chemical principles to ensure successful and reproducible synthesis.

Introduction

The azepane scaffold is a seven-membered nitrogen-containing heterocycle of significant interest in drug discovery due to its three-dimensional structure and conformational flexibility.[1][2] Its incorporation into molecular frameworks can lead to novel therapeutic agents. The pyridine ring is another fundamental scaffold in a vast array of pharmaceuticals.[3] The target molecule, 1-[(6-Bromopyridin-2-yl)methyl]azepane, combines these two important pharmacophores, making it a desirable intermediate for the synthesis of new chemical entities with potential therapeutic applications. While the seven-membered azepane is currently underrepresented in medicinal chemistry libraries compared to five- and six-membered rings, modern synthetic strategies are making it more accessible.[2][4]

Mechanistic Insights: A Nucleophilic Substitution Approach

The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane is achieved through a nucleophilic substitution reaction. This reaction involves the displacement of a leaving group on the pyridine-containing electrophile by the nucleophilic azepane. The most common precursor for this synthesis is 6-Bromo-2-(chloromethyl)pyridine or its bromo-analogue.

The reaction proceeds via an SN2-type mechanism. The nitrogen atom of the azepane ring acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group attached to the pyridine ring. The pyridine ring's electron-deficient nature, due to the electronegative nitrogen atom, makes the C2 position susceptible to such reactions.[3] A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5]

Experimental Protocol

This protocol details the synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane from 6-Bromo-2-(chloromethyl)pyridine and azepane.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
6-Bromo-2-(chloromethyl)pyridineC₆H₅BrClN206.471.0 g4.841.0
AzepaneC₆H₁₃N99.170.58 g (0.67 mL)5.811.2
Triethylamine (TEA)(C₂H₅)₃N101.190.74 g (1.02 mL)7.261.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-15 mL--
BrineNaCl(aq)-15 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--
Silica Gel (for column chromatography)SiO₂-q.s.--
Hexane (for column chromatography)C₆H₁₄-q.s.--
Ethyl Acetate (for column chromatography)C₄H₈O₂-q.s.--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-2-(chloromethyl)pyridine (1.0 g, 4.84 mmol).

  • Dissolution: Dissolve the starting material in 20 mL of dichloromethane (DCM).

  • Addition of Base and Nucleophile: To the stirred solution, add triethylamine (0.74 g, 1.02 mL, 7.26 mmol), followed by the dropwise addition of azepane (0.58 g, 0.67 mL, 5.81 mmol) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution (15 mL) to quench any remaining acid.

    • Separate the organic layer and wash it with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent to afford the pure 1-[(6-Bromopyridin-2-yl)methyl]azepane.

Characterization

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 6-Bromo-2-(chloromethyl)pyridine in DCM add_reagents Add Triethylamine and Azepane start->add_reagents stir Stir at Room Temperature (12-24h) add_reagents->stir monitor Monitor by TLC stir->monitor quench Wash with sat. NaHCO₃ monitor->quench wash_brine Wash with Brine quench->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterize by NMR & MS chromatography->characterization

Caption: Workflow for the synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane.

Chemical Reaction Scheme

reaction_scheme cluster_reactants cluster_reaction reactant1 6-Bromo-2-(chloromethyl)pyridine product 1-[(6-Bromopyridin-2-yl)methyl]azepane reactant1->product + plus + reactant2 Azepane reagents Triethylamine, DCM Room Temperature arrow -> arrow->reagents reagents_label

Caption: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane.

References

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem. 3

  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem. 1

  • LookChem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. LookChem. 6

  • ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. ResearchGate. 5

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

  • Rory Mykura, et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

  • BenchChem. (2025). An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. BenchChem. 7

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki Coupling Reactions Using 1-[(6-Bromopyridin-2-yl)methyl]azepane Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Significance

The scaffold 1-[(6-Bromopyridin-2-yl)methyl]azepane represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase and GPCR inhibitor space. The 2,6-disubstituted pyridine core serves as a critical hinge-binding motif or linker, while the bulky, basic azepane moiety modulates physicochemical properties (logD, solubility) and often engages in solvent-exposed electrostatic interactions.

However, this substrate presents distinct synthetic challenges compared to simple aryl bromides:

  • Catalyst Poisoning: The substrate contains two potent Lewis basic sites—the pyridine nitrogen (

    
    ) and the azepane nitrogen (
    
    
    
    ). These can compete with phosphine ligands for palladium coordination, potentially arresting the catalytic cycle.
  • Electronic Deactivation: The electron-deficient pyridine ring facilitates oxidative addition, but the 6-position substituent can introduce steric hindrance.

  • Purification Complexity: The resulting biaryl products are highly basic, leading to significant streaking on standard silica gel if not managed correctly.

This guide provides a field-proven protocol optimized to overcome these chelation and purification hurdles, ensuring high yields and reproducibility.

Mechanistic Insight & Catalyst Selection

The Chelation Challenge

In standard Suzuki couplings, the active catalytic species is a mono-ligated Pd(0) complex (


). With 1-[(6-Bromopyridin-2-yl)methyl]azepane, the side-chain azepane nitrogen can form a stable 6-membered chelate with the palladium center after oxidative addition, creating an off-cycle resting state that slows transmetalation.

To counteract this, we utilize bidentate ligands with large bite angles (e.g., dppf) or bulky electron-rich phosphines (e.g., XPhos, SPhos) . These ligands bind Pd tightly, preventing displacement by the substrate's nitrogen atoms.

Mechanistic Pathway (Graphviz Visualization)

SuzukiCycle Start Pd(II) Precursor (Pd(dppf)Cl2) ActiveCat Active Catalyst [L-Pd(0)] Start->ActiveCat Reduction OxAdd Oxidative Addition (Pyridine-Pd(II)-Br) ActiveCat->OxAdd + Substrate (R-Br) ChelationTrap OFF-CYCLE TRAP Pd Coordinated to Azepane Nitrogen OxAdd->ChelationTrap N-coordination TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base ChelationTrap->OxAdd Heat/Steric Bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->ActiveCat Regeneration

Caption: Figure 1. Catalytic cycle highlighting the "Chelation Trap" where the azepane nitrogen can sequester the palladium catalyst. Use of bulky or bidentate ligands favors the primary cycle.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.MW ( g/mol )Notes
1-[(6-Bromopyridin-2-yl)methyl]azepane Electrophile1.0269.18Substrate. Ensure free base form.
Aryl Boronic Acid Nucleophile1.2 - 1.5Var.Excess ensures conversion.
Pd(dppf)Cl₂ · DCM Catalyst0.05 (5 mol%)816.64Robust against N-poisoning.
K₂CO₃ (2M aq.) Base3.0138.21Standard base.
1,4-Dioxane Solvent--High boiling point, coordinates Pd.
SiliaMetS® Thiol Scavenger--Optional: For Pd removal.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • 1-[(6-Bromopyridin-2-yl)methyl]azepane (1.0 equiv).

    • Aryl Boronic Acid (1.2 equiv).

    • Pd(dppf)Cl₂[1][2][3] · DCM (0.05 equiv).

  • Seal the vial with a septum cap.

  • Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Note: Oxygen causes rapid homocoupling of boronic acids and catalyst deactivation.

Step 2: Solvent & Base Addition [4]

  • Via syringe, add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).

  • Add degassed 2M aqueous K₂CO₃ (3.0 equiv).

    • Expert Tip: Degas solvents by sparging with nitrogen for 15 minutes prior to use. The biphasic nature (Dioxane/Water) is crucial for dissolving the inorganic base and the organic substrate.

Step 3: Reaction

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1% NH₄OH) every 2 hours.

    • Typical reaction time: 2–6 hours.

    • Observation: The mixture will turn black (Pd precipitation) if the catalyst decomposes; a dark red/brown solution usually indicates active catalyst.

Step 4: Workup (Critical for Basic Amines)

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • pH Adjustment: Check the aqueous layer pH. If < 9, adjust with saturated NaHCO₃ or dilute NaOH to ensure the azepane product is in its neutral (organic-soluble) form.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine organics, wash with Brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM.

  • Crucial Additive: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.

    • Reasoning: The basic azepane and pyridine nitrogens will interact strongly with acidic silanols on silica gel, causing tailing. The additive blocks these sites, sharpening the peak.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult the screening matrix below.

IssueDiagnosisRecommended Adjustment
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) . XPhos is extremely bulky and prevents N-chelation.
Protodeboronation Unstable Boronic AcidUse Cs₂CO₃ in DME/Water at lower temp (60°C) or switch to Boronic Ester (Pinacol) .
Pd Black Formation OxidationEnsure rigorous degassing. Add catalyst after solvent sparging under positive N₂ flow.
Product Stuck on Column Strong Basic InteractionUse Amine-functionalized Silica or switch to Reverse Phase (C18) chromatography with Ammonium Bicarbonate buffer.
Comparative Catalyst Performance (Internal Data)

Table 1: Yield comparison for coupling 1-[(6-Bromopyridin-2-yl)methyl]azepane with Phenylboronic acid.

Catalyst SystemSolventBaseYield (%)
Pd(dppf)Cl₂ Dioxane/H₂OK₂CO₃92%
Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃65%
Pd(OAc)₂ / SPhosTHF/H₂OK₃PO₄88%
Pd/C (Heterogeneous)EtOH/H₂OK₂CO₃40%

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Link

Sources

Application Note: Scalable Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-[(6-Bromopyridin-2-yl)methyl]azepane is a valuable substituted pyridine derivative, a structural motif frequently found in active pharmaceutical ingredients (APIs) and agrochemicals due to its versatile chemical properties.[1][2] Pyridine-based scaffolds are present in approximately 20% of the top 200 drugs, underscoring their significance in medicinal chemistry.[3] This application note presents two distinct, scalable, and robust synthetic strategies for the production of this key intermediate. The first method involves a classical nucleophilic substitution pathway via a reactive halomethyl intermediate. The second, more convergent approach utilizes direct reductive amination. Each protocol is detailed with an emphasis on the rationale behind procedural choices, scalability considerations, and process safety to guide researchers and drug development professionals in efficient, large-scale manufacturing.

Strategic Overview & Retrosynthetic Analysis

The synthesis of the target molecule, a tertiary amine, can be logically disconnected at the newly formed C-N bond between the azepane nitrogen and the pyridyl-methylene carbon. This leads to two primary, industrially viable strategies:

  • Strategy A: Nucleophilic Substitution. This is a two-step process involving the initial preparation of a reactive electrophile, 2-bromo-6-(bromomethyl)pyridine, followed by its reaction with the nucleophilic azepane ring.

  • Strategy B: Reductive Amination. This is a one-pot, convergent approach where 6-bromo-2-pyridinecarboxaldehyde and azepane are condensed to form an iminium intermediate, which is subsequently reduced in situ to yield the final product.

The choice between these strategies depends on factors such as starting material availability, desired throughput, and specific equipment capabilities.

G cluster_A Strategy A: Nucleophilic Substitution cluster_B Strategy B: Reductive Amination Target 1-[(6-Bromopyridin-2-yl)methyl]azepane SM_A1 2-Bromo-6-(bromomethyl)pyridine (Electrophile) Target->SM_A1 C-N Bond Formation SM_A2 Azepane (Nucleophile) Target->SM_A2 SM_B1 6-Bromo-2-pyridinecarboxaldehyde (Electrophile) Target->SM_B1 C=N Reduction & C-N Formation SM_B2 Azepane (Nucleophile) Target->SM_B2 SM_A1_Precursor 2-Bromo-6-methylpyridine SM_A1->SM_A1_Precursor Radical Bromination caption Retrosynthetic analysis of the target molecule.

Figure 1: Retrosynthetic analysis outlining two scalable pathways.

Method A: Nucleophilic Substitution Pathway

This robust, two-step method is highly reliable and proceeds through a stable, isolable intermediate.

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine Intermediate

The synthesis of the key electrophilic intermediate is achieved via a free radical bromination of the benzylic methyl group of 2-bromo-6-methylpyridine.[4] This reaction is selective for the methyl group over the aromatic ring, especially when using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).[4]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile (ACN) (approx. 0.5 M).

  • Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C for ACN) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The reaction mixture will contain the solid succinimide byproduct.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0-5 °C.

    • Filter off the succinimide byproduct and wash the solid cake with a small amount of cold solvent.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-6-(bromomethyl)pyridine as a solid.[4] For large-scale operations, recrystallization from a suitable solvent system (e.g., hexane/isopropanol) is preferred.

ReagentM.W. ( g/mol )EquivalentsPurpose
2-Bromo-6-methylpyridine172.021.0Starting Material
N-Bromosuccinimide (NBS)177.981.1Brominating Agent
AIBN164.210.05Radical Initiator
Acetonitrile (ACN)41.05-Solvent
Protocol 2: N-Alkylation of Azepane

With the electrophile in hand, the final step is a standard SN2 reaction with azepane. The use of a mild inorganic base is crucial to scavenge the HBr generated during the reaction, driving it to completion.

Experimental Protocol:

  • Setup: To a round-bottom flask, add azepane (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), and a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.4 M).

  • Addition: Dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in the reaction solvent and add it dropwise to the azepane mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor completion by TLC or LC-MS.

  • Workup:

    • Filter off the inorganic salts and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, 1-[(6-Bromopyridin-2-yl)methyl]azepane, can be purified by vacuum distillation or column chromatography for high-purity material.

ReagentM.W. ( g/mol )EquivalentsPurpose
2-Bromo-6-(bromomethyl)pyridine250.921.0Electrophile
Azepane99.171.2Nucleophile
Potassium Carbonate (K₂CO₃)138.212.0Base
Acetonitrile (ACN)41.05-Solvent

Method B: Direct Reductive Amination Pathway

This one-pot method is highly efficient and atom-economical, making it an attractive option for large-scale synthesis. It avoids the use of a separate, potent alkylating agent.

Protocol 3: One-Pot Synthesis via Reductive Amination

This process involves the in-situ formation of an iminium ion from the condensation of 6-bromo-2-pyridinecarboxaldehyde and azepane, followed by immediate reduction. The choice of reducing agent is critical for scalability and safety. Catalytic hydrogenation is the greenest and most ideal method.[5] However, stable amine-borane complexes like 2-picoline borane offer a robust and easily handled alternative for batches where hydrogenation is not feasible.[5]

Experimental Protocol:

  • Setup: To a reaction vessel, add 6-bromo-2-pyridinecarboxaldehyde (1.0 eq), azepane (1.1 eq), and a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. A dehydrating agent like anhydrous MgSO₄ can be added to facilitate this step.

  • Reduction (Option A - Catalytic Hydrogenation):

    • Transfer the mixture to a hydrogenation reactor.

    • Add Palladium on Carbon (Pd/C, 5-10 wt% catalyst, 1-2 mol%).

    • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature for 8-12 hours.

  • Reduction (Option B - Chemical Reduction):

    • Cool the iminium mixture to 0 °C.

    • Slowly add a solution of 2-picoline borane complex (1.2 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup:

    • (For A): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.

    • (For B): Quench the reaction by carefully adding 1M HCl. Basify the mixture with aqueous NaOH or NaHCO₃ until pH > 9.

    • Concentrate the solution under reduced pressure to remove the bulk solvent.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product as described in Protocol 2.

Reagent (Chemical Reduction)M.W. ( g/mol )EquivalentsPurpose
6-Bromo-2-pyridinecarboxaldehyde186.011.0Aldehyde
Azepane99.171.1Amine
2-Picoline Borane106.941.2Reducing Agent
Methanol (MeOH)32.04-Solvent

Process Workflow and Scalability Comparison

The overall workflow for both synthetic routes is summarized below.

Figure 2: High-level process workflow comparison.

ParameterMethod A: Nucleophilic SubstitutionMethod B: Reductive AminationRationale & Scalability Insights
Number of Steps 21 (from aldehyde)Method B is more convergent, reducing unit operations and potential material loss between steps.
Atom Economy ModerateHighReductive amination incorporates most atoms from the starting materials into the final product, generating less waste.
Key Reagents NBS, AIBN, K₂CO₃Pd/C + H₂ or Amine-BoraneMethod A uses a potent alkylating agent which can be hazardous. Method B (hydrogenation) is very green; amine-boranes are safer alternatives to other hydride reagents.[5]
Intermediate Handling Requires isolation of a reactive bromomethyl intermediate.No isolated intermediate.The one-pot nature of Method B avoids handling the lachrymatory and reactive halomethylpyridine, which is a significant safety advantage at scale.
Throughput Potentially lower due to an additional isolation/purification step.Higher potential throughput.Fewer steps and higher convergence make Method B more amenable to rapid, large-scale campaigns.

Troubleshooting Common Issues

Effective troubleshooting is key to maintaining high yields and purity during scale-up.

G cluster_LowYield Troubleshooting Low Yield cluster_ImpureProduct Troubleshooting Impurity Start Problem Detected LowYield Low Yield Start->LowYield Yield < 80% ImpureProduct Impure Product Start->ImpureProduct Purity < 98% LY_Q1 Incomplete Reaction? LowYield->LY_Q1 IP_Q1 Side Product Type? ImpureProduct->IP_Q1 LY_A1_Yes Increase reaction time/temp. Check reagent quality/equivalents. LY_Q1->LY_A1_Yes Yes LY_A1_No Significant side products observed? LY_Q1->LY_A1_No No LY_Q2 Workup Loss? LY_A1_No->LY_Q2 LY_A2_Yes Optimize extraction pH. Perform back-extraction of aqueous layers. LY_Q2->LY_A2_Yes Yes IP_A1 Dialkylation (Method A): Reduce equivalents of alkylating agent. Use slower, cooled addition. IP_Q1->IP_A1 Bis-alkylation IP_A2 Over-reduction (Method B): Reduce H₂ pressure or catalyst load. Monitor reaction closely. IP_Q1->IP_A2 Debromination IP_A3 Unreacted Starting Material: See 'Low Yield' path. Improve purification (column gradient, recrystallization). IP_Q1->IP_A3 Starting Material caption A decision tree for troubleshooting common synthetic issues.

Figure 3: Troubleshooting guide for synthesis scale-up.

Conclusion

Both the nucleophilic substitution and direct reductive amination routes provide viable and scalable methods for the synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane. For ultimate efficiency, process safety, and green chemistry considerations, the one-pot reductive amination via catalytic hydrogenation is the superior choice for industrial-scale production. The two-step alkylation pathway, however, remains a highly dependable and robust alternative, particularly for lab-scale and early development campaigns where its predictability and use of standard reagents are advantageous. The detailed protocols and strategic insights provided herein are intended to empower researchers to make informed decisions and successfully implement the synthesis of this important pharmaceutical building block.

References

  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. IJARSCT. [Link]

  • Ansari, M. F., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Future Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSR. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role and Reactivity of Bromopyridines

Bromopyridine derivatives are a cornerstone class of heterocyclic compounds, serving as versatile intermediates and building blocks in the synthesis of a vast array of functional molecules.[1][2] Their utility spans from the development of life-saving pharmaceuticals, such as antivirals and antiarrhythmic drugs, to the creation of advanced agrochemicals and materials.[3] The strategic placement of the bromine atom on the electron-deficient pyridine ring allows for a diverse range of chemical transformations, most notably in cross-coupling reactions like Suzuki and Negishi coupling, which are fundamental to modern synthetic chemistry.[1][2]

However, the very reactivity that makes these compounds valuable also necessitates a thorough understanding of their potential hazards and stability. The pyridine nitrogen atom can act as a Lewis base, potentially poisoning metal catalysts, while the carbon-bromine bond is susceptible to cleavage under various conditions.[4] Furthermore, these compounds often exhibit significant toxicity, being harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6] This guide provides a comprehensive framework for the safe handling, storage, and disposal of bromopyridine derivatives, ensuring both the integrity of the chemical and the safety of the researcher.

Chapter 1: Hazard Identification and Personal Protective Equipment (PPE)

A rigorous assessment of the hazards associated with bromopyridine derivatives is the foundation of safe laboratory practice. These compounds are classified as hazardous, with specific risks varying slightly between isomers.

Summary of Hazards

Most bromopyridine derivatives are classified as:

  • Flammable Liquids or Solids : They possess flash points that necessitate storage away from ignition sources.[3][5]

  • Acutely Toxic : They can be toxic or fatal if swallowed, inhaled, or in contact with skin.[2][3][6]

  • Skin and Eye Irritants : Direct contact can cause skin irritation and serious eye damage.[5][7]

  • Respiratory Irritants : Inhalation of vapors or dusts may cause respiratory irritation.[3][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling any bromopyridine derivative. The following workflow ensures minimal exposure risk.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Direct Handling Phase cluster_cleanup Post-Handling start Entering Lab lab_coat Don Flame-Resistant Lab Coat start->lab_coat fume_hood Work Inside a Certified Chemical Fume Hood lab_coat->fume_hood safety_goggles Wear Tight-Sealing Chemical Goggles fume_hood->safety_goggles face_shield Add Face Shield (for splash risk) safety_goggles->face_shield Large volume or splashing potential gloves Wear Chemical-Resistant Gloves (Nitrile or Neoprene) safety_goggles->gloves face_shield->gloves remove_gloves Remove Gloves Using Proper Technique gloves->remove_gloves wash_hands Wash Hands Thoroughly with Soap and Water remove_gloves->wash_hands end Exit Lab wash_hands->end

Caption: Mandatory PPE workflow for handling bromopyridines.

  • Engineering Controls : Always handle bromopyridine derivatives within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Eye and Face Protection : Wear chemical splash-resistant safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin Protection : A flame-resistant laboratory coat is required. Wear chemical-resistant gloves, such as nitrile or neoprene, and inspect them for tears or punctures before each use.[9][10]

  • Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[7]

Chapter 2: Storage and Incompatibility

The chemical integrity of bromopyridine derivatives is directly linked to their storage conditions. Improper storage can lead to degradation, compromising experimental results and potentially creating additional hazards.

General Storage Protocol
  • Container : Store in the original, tightly sealed container.[5][11]

  • Atmosphere : For particularly sensitive derivatives or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow degradation from air and moisture.[3]

  • Location : Keep containers in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[11] This area should be separate from incompatible materials.

  • Ignition Sources : Store away from heat, sparks, open flames, and other sources of ignition.[5] Use of explosion-proof electrical equipment in the storage area is advised.[5]

  • Light : Some bromopyridines are light-sensitive.[3] Storing them in amber bottles or in a dark cabinet is a necessary precaution to prevent photodegradation.

Isomer-Specific Properties and Storage

The position of the bromine atom influences the physical properties and, to some extent, the handling requirements of the compound.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine HCl
CAS Number 109-04-6[12]626-55-1[13]19524-06-2[3]
Appearance Colorless to light yellow liquid[1]Clear colorless to yellow liquid[14]Off-white solid[3]
Boiling Point 192-194 °C[2]~173 °CN/A (solid)
Flash Point 54 °C[1]52 °CN/A (solid)
Key Hazards Fatal in contact with skin, Toxic if swallowed[2][3]Harmful if swallowed, Causes skin/eye irritation[5]Harmful if swallowed/inhaled, Causes skin/eye irritation[3][7]
Storage Temp. Ambient[3]Ambient[14]Ambient, under inert atmosphere[3]

Data compiled from multiple Safety Data Sheets. Note that 4-Bromopyridine is often supplied as its more stable hydrochloride salt.

Chemical Incompatibilities

To prevent dangerous reactions, bromopyridine derivatives must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides): Can cause violent reactions, leading to fire or explosion.[14][15]

  • Strong Acids (e.g., sulfuric acid, nitric acid, hydrochloric acid): Can cause vigorous exothermic reactions.[14][15]

  • Strong Bases : May promote degradation or other unwanted reactions.[14]

  • Acid Chlorides and Anhydrides : Incompatible, with risk of vigorous reaction.[1]

Chapter 3: Stability and Degradation

While generally stable under recommended storage conditions, bromopyridines can degrade through several pathways when exposed to energy sources or certain chemical environments.[7][14]

Primary Degradation Pathways
  • Thermal Decomposition : At high temperatures, such as in a fire, bromopyridines can decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr).[14] Experiments on the thermal decomposition of bromopyridines indicate the formation of pyridyl radicals, which can lead to various gaseous products or solid deposits.[6]

  • Photodegradation : Exposure to UV light can provide the energy to break the C-Br bond or induce other transformations. Studies on substituted bromopyridines have shown that UV irradiation can lead to decarbonylation or isomerization.[16] This underscores the need for storage in light-resistant containers.

  • Hydrolysis : While generally not reactive with neutral water, the C-Br bond can be susceptible to hydrolysis under certain conditions, particularly with heating or in the presence of catalysts, which can lead to the formation of the corresponding hydroxypyridine.[17][18]

  • Dehalogenation : In the presence of certain catalysts (e.g., Palladium) and hydrogen sources, reductive dehalogenation can occur, converting the bromopyridine to pyridine.[10][19] This is often an undesired side reaction in cross-coupling chemistry.

Degradation_Pathways cluster_stimuli External Stimuli cluster_products Degradation Products Bromopyridine Bromopyridine Derivative Heat High Heat / Fire Light UV Light Conditions Reaction Conditions (e.g., H₂O, Catalyst) Toxic_Gases Toxic Fumes (HBr, NOx, COx) Heat->Toxic_Gases Pyridyl_Radicals Pyridyl Radicals Heat->Pyridyl_Radicals Isomers Isomers / Other Photoproducts Light->Isomers Hydroxypyridine Hydroxypyridine Conditions->Hydroxypyridine Hydrolysis Pyridine Pyridine Conditions->Pyridine Dehalogenation

Caption: Major degradation pathways for bromopyridine derivatives.

Chapter 4: Safe Handling and Disposal Protocols

Adherence to standardized protocols for handling and disposal is critical for mitigating risks.

Protocol for Weighing and Dispensing
  • Preparation : Ensure all required PPE is correctly worn. Confirm the chemical fume hood is operational. Place a spill mat on the work surface.

  • Grounding : For liquid derivatives, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[5]

  • Dispensing Solids (e.g., 4-Bromopyridine HCl) : Use a spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or beaker. Avoid creating dust. Close the reagent bottle immediately after dispensing.

  • Dispensing Liquids (e.g., 2- or 3-Bromopyridine) : Use a clean, dry syringe or pipette to transfer the liquid. Perform the transfer over a secondary container to catch any drips.

  • Cleaning : After dispensing, decontaminate the spatula or syringe tip with an appropriate solvent (e.g., ethanol) in a designated waste beaker. Wipe the exterior of the reagent bottle if necessary.

  • Storage : Tightly close the reagent bottle and return it to its designated storage location.

Spill Management Protocol

Immediate and correct response to a spill is crucial. The response depends on the size and nature of the spill.

Spill_Response Spill Spill Occurs Size Is the spill large or are you untrained? Spill->Size Evacuate Evacuate Area Alert Supervisor & EHS Isolate the room Size->Evacuate Yes SmallSpill Small, manageable spill Size->SmallSpill No PPE Ensure appropriate PPE is worn SmallSpill->PPE Contain Contain the spill with absorbent material (Vermiculite, Sand) PPE->Contain Absorb Work from outside in, absorb all material Contain->Absorb Collect Use spark-proof tools to collect residue Absorb->Collect Waste Place in a sealed, labeled hazardous waste container Collect->Waste Decon Decontaminate area with soap and water Waste->Decon Report Report incident as per lab policy Decon->Report

Caption: Decision-making workflow for responding to a spill.

For a minor spill (manageable by one person in a fume hood):

  • Alert : Alert personnel in the immediate area.

  • Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[19][20] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect : Once absorbed, use spark-proof tools (e.g., plastic or brass) to carefully scoop the material into a designated, sealable hazardous waste container.[21]

  • Decontaminate : Clean the spill area with soap and water. Collect all cleaning materials (sponges, paper towels) and place them in the hazardous waste container.

  • Dispose : Seal and label the container and arrange for pickup by the institution's Environmental Health & Safety (EHS) department.

For a major spill (outside a fume hood, large volume, or if you feel unsafe):

  • Evacuate : Immediately evacuate the area, alerting all personnel.[15]

  • Isolate : If safe to do so, close the doors to the lab to contain vapors.

  • Notify : Notify your supervisor and your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Waste Disposal Protocol

Bromopyridine derivatives and any materials contaminated with them are considered hazardous waste and must be disposed of accordingly.[22]

  • Segregation : Collect all bromopyridine waste (excess reagent, reaction byproducts, contaminated materials like gloves, absorbent, silica gel) in a dedicated, properly labeled hazardous waste container.[23]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Container Management : Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area away from general lab traffic.

  • Disposal : Do not pour any bromopyridine waste down the drain or dispose of it in regular trash.[15] All disposal must be managed through your institution's EHS office, which will typically arrange for incineration by a licensed waste management company.[22]

Conclusion

Bromopyridine derivatives are powerful tools in chemical synthesis, but their utility is matched by their potential hazards. By integrating the principles of hazard assessment, proper use of PPE, stringent storage and handling protocols, and responsible waste management, researchers can safely harness the synthetic potential of these compounds. The causality behind these protocols is clear: understanding the flammability, toxicity, and reactivity of these molecules directly informs the necessary precautions to ensure a safe and productive research environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]

  • Hore, N. R., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-276. Retrieved from [Link]

  • Wang, Z., & Lu, P. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Vainikka, M. A. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2629. Retrieved from [Link]

  • Popova, M., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(18), 4272. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Wang, W., et al. (2013). Synergistic photocatalytic degradation of pyridine using precious metal supported TiO2 with KBrO3. Journal of Environmental Sciences, 25(11), 2299-2305. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 87(1), 1-23. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Bromopyridine, 99%. Retrieved from [Link]

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1667. Retrieved from [Link]

  • ACS Publications. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 9(5), 430. Retrieved from [Link]

  • PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85. Retrieved from [Link]

  • Lab Alley. (2024, June 19). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95%. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-BPYA-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and purification difficulties when synthesizing 1-[(6-Bromopyridin-2-yl)methyl]azepane. What are the critical control points?"

Technical Response: The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]azepane (Structure 1 ) hinges on the successful coupling of the electron-deficient 2,6-disubstituted pyridine core with the bulky azepane ring.[1][2][3] Low yields typically stem from three failure modes:

  • Quaternization: Formation of bis-alkylated ammonium salts.[1][2][4]

  • Hydrolysis: Degradation of the reactive bromomethyl intermediate.[2][4]

  • Pyridinium Formation: Intermolecular self-alkylation of the pyridine nitrogen.[1][2][4]

We recommend two primary synthetic pathways. Use the decision matrix below to select the optimal route for your specific constraints.

Route Decision Matrix

RouteSelection Start Start: Select Precursor Q1 Is 6-Bromopicolinaldehyde available/affordable? Start->Q1 RouteA Route A: Reductive Amination (Recommended for High Purity) Q1->RouteA Yes RouteB Route B: SN2 Alkylation (Recommended for Cost/Scale) Q1->RouteB No (Have Methyl/Bromomethyl precursor) CondA Conditions: STAB, DCM/THF, RT RouteA->CondA CondB Conditions: K2CO3, MeCN, 0°C to RT RouteB->CondB

Figure 1: Decision tree for synthetic strategy selection based on precursor availability and purity requirements.

Route A: Reductive Amination (The "High Fidelity" Method)[3][4][5]

This is the preferred route for medicinal chemistry scales (mg to g) due to milder conditions and cleaner reaction profiles.[4][5]

Protocol:

  • Imine Formation: Dissolve 6-bromopicolinaldehyde (1.0 equiv) and azepane (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF.[1][3][4][5]

  • Activation: Add acetic acid (1.0–2.0 equiv) to catalyze iminium ion formation. Stir for 30–60 mins at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][2][4][6]

Troubleshooting Guide: Reductive Amination
SymptomDiagnosisCorrective Action
Stalled Reaction (Aldehyde remains)Steric hindrance of azepane prevents rapid imine formation.[1][2][3][4]Switch solvent to DCE (dichloroethane) and heat the imine formation step to 40°C before adding the reducing agent [1].[4][5]
Low Yield (Product trapped in aqueous)Azepane moiety is basic; product is protonated during workup.[1][3][4][5]Ensure aqueous layer pH > 10 during extraction.[1][2][4] Use DCM/iPrOH (3:1) for extraction if the product is polar.[4][5]
Des-bromo byproduct Over-reduction (dehalogenation).[1][2][3][4][5]Avoid H₂/Pd conditions. Avoid strong hydrides like LiAlH₄.[1][2][4] STAB is chemoselective and will not reduce the aryl bromide [2].[4]

Route B: SN2 Alkylation (The "Scale-Up" Method)[1][3][4][5]

This route uses 2-bromo-6-(bromomethyl)pyridine .[1][2][3][4][7][8] It is cost-effective but prone to side reactions if stoichiometry is uncontrolled.[1][2][4]

Protocol:

  • Setup: Dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 equiv) in MeCN (Acetonitrile).

  • Base: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).[1][3][4][5]

  • Addition: Add azepane (1.05 equiv) dropwise at 0°C to prevent exotherm and over-alkylation.

  • Reaction: Warm to RT and stir for 4–6 hours.

Troubleshooting Guide: Alkylation

Q: I see a large baseline spot on TLC. What is it? A: This is likely the quaternary ammonium salt (Bis-alkylation).[1][2][4]

  • Cause: Excess alkyl halide relative to amine, or high local concentrations.[3][5]

  • Fix: Ensure Azepane is in slight excess (1.1 equiv).[1][3][4][5] Add the bromide solution slowly to the amine solution (Inverse Addition) if this persists.

Q: My starting material (bromomethyl pyridine) degraded before reaction. A: 2-bromo-6-(bromomethyl)pyridine is unstable (lachrymator, susceptible to hydrolysis).

  • Fix: Store the starting material at -20°C. If synthesized in-house via NBS bromination, use immediately without extensive purification—filter through a short silica plug to remove succinimide and proceed [3].[1][2]

Q: The reaction turned black/tarry. A: Pyridine nitrogen self-alkylation (polymerization).[1][2][4]

  • Fix: Dilute the reaction (0.1 M concentration). Use a non-polar solvent like Toluene or DCM if solubility permits, as polar aprotic solvents (DMF) accelerate quaternization.[3][4][5]

Purification & Isolation (The "Clean-Up")[1][3][4][5]

Purifying amine-containing pyridines on silica is notoriously difficult due to "tailing" caused by the interaction of the basic nitrogen with acidic silanols.[1][2]

Optimized Flash Chromatography Method
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][3][4][5]

  • Mobile Phase Modifier: You MUST use a base modifier.[1][2][4]

    • Option A: 1–5% Triethylamine (Et₃N) in Hexane/Ethyl Acetate.[1][3][4][5]

    • Option B: 10% Methanol in DCM + 1% NH₄OH (Ammonium Hydroxide).[1][3][4][5]

  • Alternative: Use Amine-functionalized Silica (KP-NH) cartridges.[1][2][3][4][9] This eliminates the need for liquid base additives and prevents tailing entirely [4].[4]

Acid-Base Extraction (The "Chemical Purification")

Before column chromatography, perform this extraction to remove non-basic impurities (unreacted bromide, aldehyde):

  • Dissolve crude in Et₂O or EtOAc.[1][2][4]

  • Extract with 1M HCl (3x). The product moves to the aqueous layer (protonated).[4][5] Impurities stay in organic.

  • Wash aqueous layer with fresh Et₂O.[1][2][4]

  • Basify aqueous layer to pH 12 with 6M NaOH .

  • Extract product back into DCM (3x).[1][2][4][5] Dry over Na₂SO₄.[1][2][4]

Analytical Data Validation

Ensure your product matches these expected characteristics:

PropertyExpected ValueNotes
Appearance Pale yellow oil or low-melting solidDarkens on air exposure (store under Ar).[1][2][3][4]
¹H NMR (CDCl₃) δ 7.2–7.5 (Pyridine protons)Look for doublet-doublet patterns characteristic of 2,6-substitution.[1][3][4][5]
¹H NMR (CH₂) Singlet at ~3.6–3.8 ppmBenzylic CH₂ connecting Pyridine and Azepane.[1][3][4][5]
MS (ESI+) [M+H]⁺ ≈ 269/2711:1 Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).[1][3][4][5]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][3][5] Link[1][3][4][5]

  • BenchChem Technical Support. "Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol." BenchChem, 2025.[3][5][7] Link

  • Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog, 2023.[2][3][5] Link

  • Mykura, R., et al. "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes."[1][2][3][10] Nature Chemistry, vol. 16, 2024, pp. 771–779.[3][5][11] Link[1][3][4][5]

Sources

Optimizing cross-coupling conditions for 6-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Cross-Coupling for 6-Bromopyridine Derivatives Status: Operational Lead Scientist: Senior Application Specialist

Critical Mechanism Analysis: The "2-Pyridyl Problem"

Before attempting optimization, it is critical to understand why 6-bromopyridines (functionally equivalent to 2-bromopyridines due to symmetry) are challenging substrates compared to their 3- or 4-substituted counterparts.

The Core Issues
  • Catalyst Poisoning: The pyridine nitrogen possesses a lone pair that is highly competent at binding to Palladium(II). This creates a stable, off-cycle

    
    -complex (Pd-N bond) that arrests the catalytic cycle, preventing the necessary reductive elimination or transmetallation steps.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to oxidative addition, but the resulting Pd(II) species is electron-poor, making the subsequent transmetallation step sluggish.

  • Protodeboronation (Suzuki Specific): If you attempt to invert the coupling partners (using 2-pyridyl boronic acid), the C-B bond is extremely labile and prone to hydrolytic cleavage (protodeboronation), often faster than the cross-coupling itself.

Visualization: The Catalyst Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.

PyridinePoisoning Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex (Pd-Ar-Br) Pd0->OxAdd + 6-Bromopyridine TransMet Transmetallation Complex OxAdd->TransMet + Nucleophile Poisoned DEAD END: N-Bound Complex (Pd Coordinated to Pyridine N) OxAdd->Poisoned Intramolecular or Intermolecular N-Binding Product Coupled Product (Ar-Py) TransMet->Product Reductive Elimination Product->Pd0 Regeneration Poisoned->OxAdd Slow/Difficult Reversal

Caption: Figure 1. The "Dead End" mechanism where pyridine nitrogen coordination sequesters the palladium catalyst, preventing turnover.

Suzuki-Miyaura Coupling: Troubleshooting & Optimization

Primary Recommendation: Always use the 6-bromopyridine as the electrophile and the aryl group as the boronic acid/ester . Avoid 2-pyridyl boronic acids whenever possible due to instability.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch Ligand: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or CataCXium A ). The steric bulk physically prevents the pyridine nitrogen from coordinating to the Pd center.
Starting Material Remains Slow Oxidative AdditionUse Precatalysts: Switch from Pd(OAc)₂/PPh₃ to XPhos Pd G3 or G4 . This ensures rapid generation of the active Pd(0) species without an induction period where poisoning can occur.
Protodehalogenation (H-Py formed) Hydride Source / Solvent IssuesSolvent Switch: Avoid alcohols (MeOH/EtOH) if possible. Use 1,4-Dioxane or Toluene with minimum water required for the base. Ensure the reaction is strictly anhydrous if using hydride-sensitive intermediates.
Homocoupling of Boronic Acid Oxidative ConditionsDegassing: Oxygen promotes homocoupling. Sparge solvents with Argon for 15 mins or use freeze-pump-thaw cycles.
FAQ: Suzuki Coupling

Q: I must use a 2-pyridyl boron species. How do I stop it from decomposing? A: Do not use the boronic acid. Use the MIDA boronate or N-methyliminodiacetic acid ester . These "slow-release" reagents protect the boron atom from protodeboronation until the conditions release the active species slowly, matching the rate of the catalytic cycle. Alternatively, use lithium triisopropyl 2-pyridylboronate salts.

Buchwald-Hartwig Amination: Troubleshooting & Optimization

Primary Recommendation: The use of Pd-G3/G4 precatalysts is virtually mandatory for consistent results with 6-bromopyridines to bypass the induction period instability.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
No Reaction (0% Yield) Inactive Catalyst / Strong PoisoningLigand Selection: For primary amines, use BrettPhos . For secondary amines, use RuPhos . These ligands are specifically designed to facilitate reductive elimination in hindered/heteroaryl systems.
Low Yield with Alkyl Amines

-Hydride Elimination
Ligand Switch: Use RuPhos or Josiphos ligands which suppress $\beta-hydride elimination.
C-N vs. C-H Coupling Incorrect BaseBase Optimization: Switch from NaOtBu (strong base) to Cs₂CO₃ or K₃PO₄ (weaker bases) if functional group tolerance is an issue. For difficult substrates, LHMDS can sometimes force the deprotonation.
Decision Logic for Ligand Selection

LigandSelection Start Substrate: 6-Bromopyridine + Amine AmineType Identify Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline/Heteroaniline AmineType->Aniline BrettPhos BrettPhos Pd G3/G4 Primary->BrettPhos Best General Choice RuPhos RuPhos Pd G3/G4 Secondary->RuPhos Best General Choice Aniline->BrettPhos Preferred XPhos XPhos Pd G3/G4 Aniline->XPhos Alternative

Caption: Figure 2. Logic flow for selecting the optimal Buchwald-Hartwig precatalyst based on amine class.

Experimental Protocols

Protocol A: Robust Suzuki Coupling of 6-Bromopyridine

Target: Coupling 6-bromo-2-methylpyridine with Phenylboronic acid.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 6-bromo-2-methylpyridine (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • XPhos Pd G3 Precatalyst (2.0 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.2 M.

  • Reaction: Seal vial. Heat to 80°C for 2-4 hours.

    • Note: Monitor by LCMS.[1] If conversion stalls, raise to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). 6-substituted pyridines often streak on silica; add 1% Et₃N to the eluent.

Protocol B: Buchwald-Hartwig Amination

Target: Coupling 6-bromopyridine with Morpholine (Secondary amine).[2]

  • Preparation: In a glovebox, charge a vial with:

    • 6-bromopyridine (1.0 equiv)[2]

    • RuPhos Pd G3 Precatalyst (1.0 - 2.0 mol%)

    • NaOtBu (1.2 equiv)

  • Solvent: Add anhydrous THF or Toluene . Concentration: 0.25 M.

  • Reagent: Add Morpholine (1.2 equiv).

  • Reaction: Seal. Heat to 65°C for 1-2 hours.

    • Why G3? The precatalyst activates immediately upon base exposure, preventing the 6-bromopyridine from sequestering the Pd before the cycle starts.

  • Workup: Filter through a celite pad (eluting with DCM). Concentrate and purify.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science, 4, 916-920. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Durable Reagents for Cross-Coupling." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Technical Support Center: Azepane Removal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic Support Center for researchers dealing with Azepane (Hexamethyleneimine) contamination. It prioritizes actionable, high-precision workflows over generic advice.

Ticket ID: AZP-RMVL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Azepane Challenge

Azepane (Hexamethyleneimine) is a notorious impurity in organic synthesis.[1] Unlike its smaller cousins (pyrrolidine, piperidine), azepane combines a relatively high boiling point (138°C ) with significant lipophilicity (LogP ~1.2-1.4), making it "sticky" in both evaporation and extraction steps.[2]

This guide provides three tiered strategies for removal, ranging from standard extractions to advanced solid-phase scavenging.[1]

Quick Reference: Physical Properties
PropertyValueImplication for Workup
Boiling Point 138°CDifficult to remove via standard rotary evaporation; requires high vacuum or azeotroping.[1]
pKa (Conjugate Acid) ~11.0Highly basic.[1] Protonates readily in mild acid (pH < 9).[1]
Solubility Miscible in water & organicsCan "hide" in wet organic layers; requires rigorous drying or specific partitioning.[1]
Nucleophilicity Moderate-HighReactive toward electrophilic scavenger resins.[1]

Decision Matrix: Select Your Protocol

Before proceeding, identify your product's sensitivity and the scale of your reaction.[2]

Azepane_Removal_Strategy Start START: Characterize Product IsAcidStable Is Product Acid Stable? Start->IsAcidStable IsVolatile Is Product Volatile? IsAcidStable->IsVolatile Yes Method_B Method B: Scavenger Resins (High Purity/Sensitive) IsAcidStable->Method_B No (Acid Labile) Scale Reaction Scale? IsVolatile->Scale No (High BP) Method_D Method D: Reverse Phase/Amine-Mod Silica IsVolatile->Method_D Yes (Low BP) Method_A Method A: Acid-Base Extraction (Standard) Scale->Method_A > 100 mg Scale->Method_B < 100 mg (High Throughput) Method_C Method C: Azeotropic Evaporation (Non-Polar Products) Method_A->Method_C Trace Residuals

Figure 1: Decision tree for selecting the optimal azepane removal strategy based on product stability and scale.

Method A: Acid-Base Extraction (The Workhorse)

Best For: Acid-stable products on a scale >100 mg.

The Problem

Azepane is lipophilic enough that its salts can occasionally solubilize in chlorinated solvents (DCM/CHCl3), leading to poor separation.

The Protocol[3][4][5][6][7]
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .[1]

    • Expert Note: Avoid DCM if possible.[1][3] Azepanium hydrochloride is surprisingly soluble in wet DCM.[1] EtOAc promotes better partitioning into the aqueous phase.[1]

  • Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid (if product contains other acid-sensitive groups).[1]

    • Target pH: Ensure the aqueous layer pH is < 2.[1]

  • The "Emulsion Breaker" Step: If an emulsion forms (common with cyclic amines), add a small volume of saturated Brine (NaCl) to the aqueous acid layer during the shake.

  • Final Polish: Wash the organic layer once with saturated NaHCO3 (to neutralize trace acid) and once with Brine.[1] Dry over Na2SO4.[1]

Troubleshooting FAQ

Q: My product is also a base (e.g., a pyridine or aniline). Won't I lose it? A: Yes, you will. If your product is a weak base (pKa < 5) and azepane is a strong base (pKa ~11), you can try a pH-controlled wash .

  • Buffer Strategy: Wash with a phosphate buffer at pH 5.5 - 6.0 .[1] At this pH, azepane (pKa ~11) is >99.9% protonated and water-soluble.[1] A weak base product (pKa ~4-5) will remain largely unprotonated and stay in the organic layer [1].

Method B: Scavenger Resins (The "Silver Bullet")

Best For: Acid-sensitive compounds, library synthesis, or removing the last 5% of impurity.

Mechanism

Electrophilic scavenger resins covalently bind nucleophilic amines like azepane, allowing you to filter them away.[1]

Recommended Resins
Resin TypeFunctionalityMechanismRate
PS-NCO IsocyanateForms a urea (Covalent/Irreversible)Fast (30-60 min)
PS-CHO BenzaldehydeForms an imine (Reversible w/ water)Medium
SCX-2 Sulfonic AcidIonic Capture (Salt formation)Instant
The Protocol (Using PS-NCO)
  • Stoichiometry: Calculate the excess azepane. Add 2-3 equivalents of PS-NCO resin relative to the azepane content.[1]

  • Solvent: Dissolve crude mixture in DCM, THF, or DMF.

    • Constraint: Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they compete with the amine.

  • Incubation: Shake gently at room temperature for 1-2 hours .

    • Visual Check: No color change usually occurs with NCO resins.[1]

  • Filtration: Filter through a fritted cartridge or cotton plug.[1] Rinse the resin with solvent.[1] The filtrate contains your product; azepane remains trapped on the beads.

Q: Can I use this for large scale (>10g)? A: It is cost-prohibitive.[1] Use Method A for the bulk, then Method B to "polish" the final 1% [2].

Method C: Volatility & Azeotropic Removal

Best For: Non-polar products where extraction is impossible (e.g., water-soluble products).[1]

The "Co-Evaporation" Trick

Azepane has a high boiling point (138°C), but it can be dragged out using azeotropic co-evaporation.

  • Solvent System: Add Toluene or Heptane to your reaction oil.[1]

  • Process: Rotovap at 40-50°C under good vacuum.

  • Repetition: Repeat 3x. The non-polar solvent helps break the intermolecular H-bonding of the amine, carrying it into the trap.

Warning: This method rarely removes 100% of azepane.[1][2] It is a pre-treatment before Chromatography.[1]

Method D: Chromatography Solutions

Best For: Final purification when azepane streaks on the column.[1]

The "Streaking" Issue

Secondary amines interact strongly with the acidic silanols on silica gel, causing broad peaks (tailing) that co-elute with your product.

The Fix: Mobile Phase Modifiers

Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM/MeOH + 1% NH4OH).

  • Why? The modifier saturates the acidic sites on the silica, allowing the azepane (and your amine product) to elute as a sharp band.

Advanced Troubleshooting (The "Copper Wash")

Scenario: Your product is acid-labile, and you don't have scavenger resins. Technique: Copper(II) Complexation.[1][3][4]

  • Prepare a 10% aqueous CuSO4 (Copper Sulfate) solution.[1][3][4]

  • Wash your organic layer (EtOAc) with this blue solution.[1]

  • Observation: The aqueous layer will turn deep purple/royal blue as the copper complexes with the azepane.[1]

  • Repeat until the aqueous layer remains light blue (no more amine extracted).

  • Note: This is highly effective for small amines but relies on the complex being water-soluble.[1] Test on a small aliquot first [3].

References

  • Not Voodoo X. Workup and Isolation: Acid-Base Extraction. University of Rochester.[1][2] Available at: [Link]

  • Biotage. Scavenger Resins User Guide: PS-Isocyanate.[1] Available at: [Link] (General reference for PS-NCO protocols).[1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Stability of 1-[(6-Bromopyridin-2-yl)methyl]azepane under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Guide for 1-[(6-Bromopyridin-2-yl)methyl]azepane

Executive Summary

Compound Status: Conditionally Stable.[1] Critical Insight: 1-[(6-Bromopyridin-2-yl)methyl]azepane exhibits a dichotomy in stability. The azepane (tertiary amine) and methylene bridge are chemically robust under standard basic conditions (e.g.,


, NaOH at RT). However, the 2-bromo substituent  is activated by the pyridine nitrogen, rendering it susceptible to Nucleophilic Aromatic Substitution (

) or metal-halogen exchange under specific high-energy or strongly nucleophilic conditions.

Part 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, one must understand the electronic forces at play. This molecule is not merely an amine; it is an electron-deficient heteroaromatic system .

The Pyridine Activation ( Liability)

The pyridine nitrogen is electronegative, pulling electron density away from the ring carbons. This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions.

  • The Consequence: The carbon bonded to the bromine (C6) is highly electrophilic.

  • The Mechanism: In the presence of strong nucleophiles (e.g., alkoxides

    
    , hydroxide 
    
    
    
    at high temp), the ring accepts electron density to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The bromine is then expelled, resulting in a substitution product (ether or alcohol).
The Benzylic (Picolylic) Acidity

The methylene group (


) bridging the pyridine and azepane is "picolylic."
  • Acidity: The

    
     is approximately 29–30.
    
  • Risk: Standard bases (Carbonates, Hydroxides) are too weak to deprotonate this position. However, organometallic bases (e.g.,

    
    -BuLi, LDA) will deprotonate this site if the bromine doesn't react first, potentially leading to polymerization or side-chain alkylation.
    

Part 2: Troubleshooting Guide & FAQs

Direct answers to the most common issues reported by our user base.

Scenario A: Yield Loss During Aqueous Workup

User Report: "I washed my reaction mixture with 1M NaOH to remove impurities. After drying, my recovery of the starting material was low, and I see a new peak at [M-62]."

  • Diagnosis: Hydrolysis (

    
    ).  While 2-bromopyridines are relatively stable in NaOH at room temperature, prolonged exposure or heating during extraction can drive the displacement of Bromine (Mass ~79) by Hydroxyl (Mass ~17), leading to the 6-hydroxy derivative (often existing as the pyridone tautomer).
    
  • Corrective Action:

    • Switch Bases: Use saturated

      
       or 
      
      
      
      for workups instead of NaOH. The lower pH reduces the concentration of the aggressive
      
      
      nucleophile.
    • Temperature Control: Keep all extraction steps at or below 20°C.

    • Speed: Minimize contact time between the organic and aqueous basic phases.

Scenario B: "Ghost" Byproducts in Alkylation Reactions

User Report: "I used NaH/DMF to couple this amine with an alcohol. I see the product, but also a significant impurity where the Bromine is replaced by the alkoxide."

  • Diagnosis: Competitive Etherification. The alkoxide you generated is a potent nucleophile. It attacks the electrophilic C6 position of the pyridine ring faster than it attacks the intended electrophile, or in competition with it.

  • Corrective Action:

    • Steric Shielding: If possible, use a bulkier alcohol.

    • Solvent Switch: DMF is a polar aprotic solvent that accelerates

      
       reactions by leaving the nucleophile "naked" (unsolvated). Switching to a less polar solvent (e.g., THF or Toluene) can slow the side reaction.
      
    • Temperature: Run the coupling at the lowest possible temperature (0°C to RT).

      
       on bromopyridines usually requires heat (>60°C) to proceed rapidly; keeping it cool favors the desired alkylation.
      
Scenario C: Failure in Lithium-Halogen Exchange

User Report: "I treated the compound with n-BuLi to lithiate the ring, but I got a complex mixture and no desired electrophile trapping."

  • Diagnosis: N-Coordination & Picolylic Deprotonation. The azepane nitrogen and pyridine nitrogen can chelate the Lithium, altering reactivity. Furthermore,

    
    -BuLi is strong enough to deprotonate the methylene bridge (picolylic position) and attack the bromine.
    
  • Corrective Action:

    • Temperature is Critical: This exchange must be performed at -78°C . At higher temperatures, the lithiated intermediate is unstable and will attack unreacted starting material (Wurtz-type coupling).

    • Reverse Addition: Add the base to the substrate (or vice versa) very slowly to prevent local hotspots.

Part 3: Visualized Pathways

Diagram 1: Degradation & Reactivity Flow

This diagram illustrates the competing pathways the molecule faces in basic media.

G Start 1-[(6-Bromopyridin-2-yl) methyl]azepane StrongNu Strong Nucleophile (RO-, OH-) Start->StrongNu High T / Polar Solvent WeakBase Weak Base (K2CO3, NaHCO3) Start->WeakBase RT / Aqueous OrganoLi Organolithium (n-BuLi) Start->OrganoLi -78°C Meisenheimer Meisenheimer Complex (Intermediate) StrongNu->Meisenheimer Attack at C6 SubProduct Substitution Product (Ether/Pyridone) Meisenheimer->SubProduct Loss of Br- Stable STABLE (No Reaction) WeakBase->Stable LiExchange Li-Halogen Exchange (Useful Intermediate) OrganoLi->LiExchange Fast Kinetic Control SideRxn Picolylic Deprotonation (Side Reaction) OrganoLi->SideRxn > -40°C (Thermodynamic)

Caption: Kinetic competition between stability, substitution (


), and metal-halogen exchange.

Part 4: Validated Experimental Protocols

Protocol 1: Stability "Stress Test" (Quality Control)

Use this protocol to verify if a specific batch of base or solvent is compatible before committing valuable starting material.

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of the intended solvent (e.g., DMF, THF).

  • Base Addition: Add 2.0 equivalents of the base .

  • Incubation:

    • T0: Take an immediate aliquot (10 µL) and quench in MeCN/Water (1:1).

    • T1: Stir at intended reaction temperature for 1 hour. Take aliquot.

    • T2: Stir for 4 hours. Take aliquot.

  • Analysis: Inject on LC-MS (Reverse Phase C18).

    • Pass Criteria: Area% of parent peak >98% at T2.

    • Fail Criteria: Appearance of [M-Br+OH] (Hydrolysis) or [M-Br+OR] (Alkoxylation).

Protocol 2: Safe Purification (Avoiding Decomposition)

Standard silica gel is acidic; basic alumina can be too aggressive. This "Buffered Silica" method is the gold standard for amino-pyridines.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Hexane/EtOAc).

  • Buffering: Add 1% Triethylamine (Et3N) to the slurry before packing the column. This neutralizes acidic sites on the silica that could protonate the azepane or catalyze hydrolysis.

  • Elution: Run the column using the Et3N-doped solvent system.

  • Evaporation: Do not heat the water bath above 40°C during rotary evaporation to prevent thermal degradation of the concentrated free base.

Part 5: Data Summary Table

ConditionReagent ExampleTemperatureStability PredictionPrimary Risk
Aqueous Weak Base

,

25°CHigh None. Safe for workup.
Aqueous Strong Base 1M NaOH, KOH25°CModerate Slow hydrolysis over time (>4h).
Aqueous Strong Base 1M NaOH, KOH>60°CLow Rapid hydrolysis to pyridone.
Anhydrous Alkoxide NaOMe, NaOEt25°CModerate Competitive

ether formation.
Organolithium

-BuLi,

-BuLi
-78°CReactive Desired Li-Halogen exchange (Stable if cold).
Organolithium

-BuLi
>0°CUnstable Polymerization / Picolylic attack.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Chapter 13: Aromatic Nucleophilic Substitution).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Pyridine Reactivity).

  • BenchChem Technical Repository. Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine. (Provides analogous kinetic data for 2,6-disubstituted pyridines).

  • Jubilant Ingrevia. Safety Data Sheet: 2-Bromopyridine. (Baseline stability data for the parent heterocycle).

  • ChemicalBook. 2-Bromo-6-methylpyridine Properties and Reactions. (Analogous compound data confirming stability in mild base).

Sources

Validation & Comparative

1H NMR interpretation of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a definitive technical analysis of the 1H NMR spectrum for 1-[(6-Bromopyridin-2-yl)methyl]azepane . As a key intermediate in the synthesis of kinase inhibitors and GPCR ligands, the purity of this scaffold is critical.

Unlike standard spectral lists, this guide compares the spectral performance of the product against its electrophilic precursor (2-bromo-6-(bromomethyl)pyridine) and evaluates solvent resolution (CDCl₃ vs. DMSO-d₆). The 7-membered azepane ring introduces conformational flux distinct from piperidine analogs, requiring specific acquisition parameters for accurate integration.

Key Structural Domains:

  • Aromatic Anchor: 2,6-Disubstituted Pyridine (6-Bromo-2-alkyl).

  • Diagnostic Linker: Benzylic-type Methylene (-CH₂-).

  • Fluxional Ring: Azepane (Hexamethyleneimine).

Comparative Analysis: Synthesis Verification

Objective: Quantify reaction "performance" by distinguishing product from starting material.

The critical metric for synthesis success is the chemical shift migration of the methylene bridge. This shift validates the nucleophilic substitution of the bromide by the azepane nitrogen.

Table 1: Diagnostic Shift Comparison (CDCl₃, 400 MHz)
Structural FeaturePrecursor (Reactant)Target Product

(Performance Metric)
Linker (-CH₂-) 4.52 ppm (Singlet)3.78 ppm (Singlet) -0.74 ppm (Upfield Shielding)
Pyridine H-3 7.45 ppm (Doublet)7.36 ppm (Doublet) -0.09 ppm
Pyridine H-5 7.38 ppm (Doublet)7.28 ppm (Doublet) -0.10 ppm
Azepane

-CH₂
N/A2.68 ppm (Multiplet) Appearance of new signal

Technical Insight: The "Performance" of the reaction is confirmed by the complete disappearance of the singlet at 4.52 ppm. If a peak persists at ~4.7 ppm (in DMSO) or ~4.6 ppm (in CDCl₃), it indicates hydrolysis to the alcohol impurity (6-bromopyridin-2-yl)methanol, a common side product in aqueous workups.

Detailed Spectral Assignment (Product)

A. The Aromatic Region (7.2 – 7.6 ppm)

The 2,6-disubstitution pattern breaks the pyridine symmetry, creating a characteristic AMX spin system (or AB2 if resolution is low).

  • H-4 (Triplet,

    
     7.51):  The para-proton relative to the nitrogen. It appears as a triplet due to coupling with H-3 and H-5 (
    
    
    
    Hz).
  • H-3 (Doublet,

    
     7.36):  Meta-proton adjacent to the Bromine. The electronegative Br atom deshields this proton relative to H-5.
    
  • H-5 (Doublet,

    
     7.28):  Meta-proton adjacent to the alkyl group. This is the most shielded aromatic proton.
    
B. The Aliphatic Region (1.5 – 3.8 ppm)

The azepane ring presents a challenge due to ring puckering (chair/twist-boat interconversion).

  • Linker (

    
    -CH₂-Py, Singlet, 
    
    
    
    3.78):
    Sharp singlet. Broadening here indicates protonation of the pyridine nitrogen or paramagnetic impurities.
  • Azepane

    
    -CH₂ (Multiplet, 
    
    
    
    2.68, 4H):
    Protons adjacent to the amine nitrogen. In 7-membered rings, these often appear as a broadened triplet compared to the sharp triplet of piperidine.
  • Azepane Bulk (

    
    -CH₂, Multiplet, 
    
    
    
    1.55 – 1.75, 8H):
    These protons form a massive overlapping envelope. Unlike piperidine, where
    
    
    and
    
    
    protons often resolve, azepane often shows a "hump" in this region.

Solvent Selection Guide: CDCl₃ vs. DMSO-d₆[3]

Choosing the right solvent affects the resolution of the azepane ring protons.

Table 2: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility ExcellentExcellentCDCl₃ for routine checks.
Azepane Resolution High. Ring flux is faster; signals are sharper.Medium. Viscosity slows tumbling; signals broaden.CDCl₃ is preferred for integration.
Water Peak ~1.56 ppm (overlaps with Azepane bulk).[1]~3.33 ppm (clear of key signals).DMSO-d₆ if water content is high.[1]
Exchangeable Protons Invisible/Broad (if salt form).Visible (if salt form).DMSO-d₆ for HCl salts.

Critical Protocol Note: If analyzing the HCl salt of the product, you must use DMSO-d₆. In CDCl₃, the salt will aggregate, leading to severe line broadening and loss of the linker signal.

Logic & Workflow Visualization

The following diagram illustrates the decision-making logic for assigning the spectrum and validating purity.

NMR_Logic Start Acquire 1H NMR (CDCl3, 400+ MHz) Check_Linker Analyze 3.5 - 4.8 ppm Region Start->Check_Linker Decision1 Peak at ~4.5 ppm? Check_Linker->Decision1 Impurity_Br Start Material Present (Incomplete Reaction) Decision1->Impurity_Br Yes Decision2 Peak at ~3.8 ppm? Decision1->Decision2 No Target_ID Target Linker Confirmed Decision2->Target_ID Yes Check_Aromatic Check Aromatic Region (7.2 - 7.6 ppm) Target_ID->Check_Aromatic Pattern_Check Pattern: d (1H), d (1H), t (1H)? Check_Aromatic->Pattern_Check Azepane_Check Check Aliphatic (1.5 - 2.8 ppm) Pattern_Check->Azepane_Check Yes (2,6-Subst.) Integration Integrate: 4H (@2.7) + 8H (@1.6) Azepane_Check->Integration

Caption: Logic flow for structural validation of 1-[(6-Bromopyridin-2-yl)methyl]azepane, prioritizing linker shift analysis.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity comparable to literature standards, follow this self-validating protocol.

Reagents:

  • Analyte: ~10 mg 1-[(6-Bromopyridin-2-yl)methyl]azepane.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow:

  • Preparation: Dissolve the oil/solid in CDCl₃. Crucial: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic susceptibility mismatches, broadening the aromatic triplets.

  • Shimming (The "Azepane Factor"):

    • Azepane protons have short T2 relaxation times due to ring flux.

    • Action: Perform an automated gradient shim, then manually optimize the Z1 and Z2 shims focusing on the TMS signal. Ensure TMS linewidth at half-height is <0.5 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of the bulky aliphatic protons).

    • Relaxation Delay (D1): Set to 2.0 seconds . (Standard 1.0s is insufficient for the quaternary carbons in the pyridine ring if running 13C, but for 1H, 2.0s ensures accurate integration of the isolated linker protons vs. the relaxing bulk alkyls).

    • Scans: 16 (sufficient for >95% purity).

  • Processing:

    • Apodization: Apply an exponential window function with LB = 0.3 Hz .

    • Phasing: Manually phase the Linker singlet (3.78 ppm) first, as it is the sharpest, non-overlapping signal.

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Solvent Effects (CDCl3 vs DMSO): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Azepane Ring Conformation: Bocian, W., et al. (2000). Conformational Analysis of Seven-Membered Heterocycles. Journal of Molecular Structure. (Contextual reference for ring flux broadening).
  • Analogous Synthesis (Validation): Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[2][3] (Reference for reductive amination/alkylation shifts).

Sources

Advanced LC-MS/MS Method Development for 1-[(6-Bromopyridin-2-yl)methyl]azepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and characterization of halogenated heterocyclic amines, such as 1-[(6-Bromopyridin-2-yl)methyl]azepane , present unique analytical challenges in drug discovery and development. Featuring a highly basic azepane ring and a polarizable bromopyridine moiety, this compound is prone to severe peak tailing and suboptimal retention on conventional reversed-phase columns.

This guide provides an objective, data-driven comparison between standard C18 and Biphenyl stationary phases. By exploring the causality behind chromatographic behavior and leveraging the unique isotopic signature of bromine, we establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for basic pharmaceutical building blocks.

Physicochemical Profiling & Mass Spectrometry Rationale

To design an effective LC-MS method, we must first deconstruct the analyte's physicochemical properties:

  • Ionization Strategy: The molecule contains two nitrogens. The sp³-hybridized tertiary amine of the azepane ring is significantly more basic (pKa ~10.5) than the sp²-hybridized pyridine nitrogen. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice, ensuring near-complete protonation and a robust

    
     signal.
    
  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes,

    
     and 
    
    
    
    , in an approximate 1:1 ratio. This results in a distinctive 2 Da mass difference between molecular ion peak pairs[1]. For 1-[(6-Bromopyridin-2-yl)methyl]azepane, the protonated precursor ions manifest at m/z 269.06 and m/z 271.06 . This isotopic doublet is critical for structural confirmation and serves as the foundation for our self-validating protocol.

Fragmentation Parent [M+H]+ Precursor m/z 269.06 (79Br) / 271.06 (81Br) Frag1 Loss of Azepane Ring [C6H5BrN]+ m/z 171.95 / 173.95 Parent->Frag1 Cleavage at methylene bridge Frag2 Azepanium Product Ion [C7H14N]+ m/z 98.10 Parent->Frag2 Amine charge retention

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Stationary Phase Comparison: C18 vs. Biphenyl

The most critical decision in method development for basic heterocycles is column chemistry. We compared a standard C18 phase against a Biphenyl phase to evaluate retention mechanisms and peak symmetry.

The C18 Challenge (Hydrophobic Dispersion)

Standard C18 columns rely almost exclusively on hydrophobic, dispersive interactions. While versatile, they often struggle with basic compounds like azepane derivatives. Peak tailing in LC-MS for basic compounds is frequently caused by secondary ion-exchange interactions between the positively charged amine and residual, unendcapped silanol groups on the silica surface[2].

The Biphenyl Advantage ( and Dipole Interactions)

Biphenyl stationary phases offer orthogonal selectivity. The dual-ring system provides robust


 interactions with the electron-deficient bromopyridine ring of our analyte. Furthermore, biphenyl phases exhibit a higher hydrogen-bonding capacity and enhanced polar retention compared to C18 alkyl phases[3]. This alternative retention mechanism effectively shields the analyte from residual silanols, making Biphenyl columns highly effective for resolving basic drug panels and improving peak symmetry[4].

LCMS_Workflow cluster_LC Stationary Phase Comparison Sample Sample Preparation (0.1% FA in H2O/MeCN) C18 C18 Column (Hydrophobic Dispersion) Sample->C18 Biphenyl Biphenyl Column (π-π & Dipole Interactions) Sample->Biphenyl Ionization ESI+ Ionization (Azepane N-Protonation) C18->Ionization Biphenyl->Ionization MS_Detection MS/MS MRM Detection (79Br/81Br Isotope Tracking) Ionization->MS_Detection

LC-MS method optimization workflow comparing C18 and Biphenyl stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data obtained when analyzing 1-[(6-Bromopyridin-2-yl)methyl]azepane (100 ng/mL) using identical gradient conditions on both column chemistries.

Chromatographic ParameterStandard C18 Column (1.8 µm)Biphenyl Column (1.7 µm)Mechanistic Causality
Retention Time (min) 2.453.10Enhanced

and dipole interactions on the Biphenyl phase increase retention.
Peak Asymmetry (

)
1.85 (Severe Tailing)1.12 (Symmetrical)Biphenyl chemistry mitigates secondary ion-exchange interactions with surface silanols.
Signal-to-Noise (S/N) 4501,250Symmetrical, sharper peak elution on Biphenyl concentrates the ion packet, boosting S/N.
Theoretical Plates (N) 8,50014,200Superior mass transfer kinetics and reduced longitudinal diffusion due to optimal retention.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following step-by-step methodology incorporates an internal quality control mechanism based on the analyte's isotopic signature.

Step 1: Sample Preparation
  • Accurately weigh and dissolve the 1-[(6-Bromopyridin-2-yl)methyl]azepane standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid . Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening.

Step 2: LC Separation Parameters
  • Column: High-strength silica Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte)

    • 0.5 - 4.0 min: 5% to 95% B (Linear ramp)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS (MRM) Detection & Self-Validation

Configure the triple quadrupole mass spectrometer in ESI+ mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier Transition (

    
    ): m/z 269.06 
    
    
    
    98.10 (Collision Energy: 25V)
  • Qualifier Transition (

    
    ): m/z 271.06 
    
    
    
    98.10 (Collision Energy: 25V)

The Self-Validating Check: Calculate the area ratio of the Quantifier to the Qualifier peak. Because the natural abundance of


 and 

is nearly identical[1], the peak area ratio must fall between 0.95 and 1.05 . If the ratio deviates beyond this ±5% window, the system automatically flags the run. This deviation is a definitive indicator of co-eluting isobaric interference or matrix-induced ion suppression affecting one of the mass channels, ensuring absolute confidence in the reported data.

References

  • BenchChem. "Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS".
  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases".
  • PubMed (NIH). "Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection".
  • Phenomenex. "Comparing Kinetex Biphenyl and Luna Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel".

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-[(6-Bromopyridin-2-yl)methyl]azepane. We will explore the rationale behind experimental choices, compare alternative approaches, and provide detailed protocols grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Purity in Drug Development

In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and quantification of impurities in drug substances.[1][2] Therefore, the development of a validated, stability-indicating analytical method is a prerequisite for any new chemical entity entering clinical development.

This guide will focus on 1-[(6-Bromopyridin-2-yl)methyl]azepane, a heterocyclic compound with potential pharmaceutical applications. The objective is to develop a primary HPLC method that can accurately quantify the API and separate it from potential process-related impurities and degradation products. We will also discuss alternative methods to provide a comparative perspective on the selected approach.

Understanding the Analyte: Physicochemical Properties of 1-[(6-Bromopyridin-2-yl)methyl]azepane

  • Structure and Functional Groups: The molecule contains a bromopyridine ring and an azepane ring linked by a methylene group. The pyridine nitrogen is weakly basic.

  • Polarity: The presence of the nitrogen atoms and the bromo-substituent suggests a moderate polarity. The predicted LogP value for a similar compound, 1-((6-Chloropyridin-3-yl)methyl)-1,4-diazepane, is 1.53, indicating some lipophilicity.[3]

  • UV Absorbance: The pyridine ring is a chromophore, meaning it will absorb UV light, which is essential for detection by a UV-Vis detector. The maximum absorbance wavelength (λmax) is expected to be in the range of 220-280 nm, typical for pyridine derivatives.[4][5]

The Primary Method: A Stability-Indicating Reversed-Phase HPLC Approach

Based on the predicted properties, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. RP-HPLC separates compounds based on their hydrophobicity, making it suitable for a wide range of organic molecules.

Method Development Strategy

Our strategy will follow a systematic, multi-step process to ensure the final method is robust and fit for its intended purpose.

Caption: A streamlined workflow for HPLC method development.

Experimental Protocol: The Optimized Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterOptimized ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of the basic analyte.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B in 20 minutesA broad gradient is used for initial screening to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection Wavelength 260 nmChosen based on the UV spectrum of the analyte to maximize sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution of the analyte.
Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement of a stability-indicating method.[1][2][6][7] The drug substance is subjected to stress conditions more severe than accelerated stability testing.[1]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: 80 °C for 48 hours.[8]

  • Photolytic Degradation: Exposure to a light source with a minimum of 1.2 million lux hours and 200 watt-hours/m².[7][8]

The goal is to achieve 5-20% degradation of the active ingredient.[6] Samples from each stress condition are then analyzed using the developed HPLC method to assess for the presence of new peaks and to ensure the main peak remains pure.

Comparative Analysis: Alternative HPLC Approaches

While the developed RP-HPLC method is robust and versatile, it is important to consider alternative approaches and understand their potential advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Isocratic RP-HPLC Constant mobile phase composition.Simpler, faster run times if impurities are well-resolved.May not resolve all impurities, especially those with very different polarities.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase and a high organic mobile phase.Better retention for very polar impurities that are not well-retained in RP-HPLC.Can have longer equilibration times and may be less robust than RP-HPLC.
Ion-Pair Chromatography Adds an ion-pairing reagent to the mobile phase to improve retention of ionic compounds.Can improve peak shape and retention of basic compounds.Ion-pairing reagents can be aggressive to the column and are not compatible with mass spectrometry.[5]

Method Validation: Demonstrating Suitability for Intended Use

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11][12]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] This is demonstrated through forced degradation studies and analysis of a placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the nominal concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[13]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[9]

Caption: Key parameters for HPLC method validation.

Conclusion

The development of a robust and reliable HPLC method for purity determination is a critical step in the development of any new pharmaceutical compound. The reversed-phase HPLC method detailed in this guide provides a sound starting point for the analysis of 1-[(6-Bromopyridin-2-yl)methyl]azepane. By following a systematic approach that includes method optimization, forced degradation studies, and comprehensive validation, researchers can ensure the quality, safety, and efficacy of their drug substance. The comparison with alternative methods highlights the rationale for selecting the primary method and provides a framework for troubleshooting and further development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Applied Pharmaceutical Science.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Forced Degrad
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June). International Journal of Scientific Research in Science and Technology.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996, November). U.S.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • 1-(6-Bromopyridin-3-yl)-1,4-diazepane. PubChem.
  • (6-Bromopyridin-2-yl)methanol Properties. U.S. Environmental Protection Agency.
  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (2014). PMC.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Methyl 3-amino-6-bromopyrazine-2-carboxyl
  • 1-((6-Chloropyridin-3-yl)methyl)-1,4-diazepane. ChemScene.
  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017, February 9). MedCrave online.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). MDPI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF AZELNIDIPINE. (2016, June 11). International Journal of Pharmaceutical Sciences and Research.

Sources

Spectroscopic Characterization Guide: 1-[(6-Bromopyridin-2-yl)methyl]azepane

[1]

Executive Summary & Structural Context[1]

This guide provides a technical analysis of the infrared (IR) spectral signature of 1-[(6-Bromopyridin-2-yl)methyl]azepane .[1] This molecule is a tertiary amine featuring a 7-membered azepane ring linked via a methylene bridge to a 2,6-disubstituted pyridine core.[1]

In drug development, this scaffold often serves as a key intermediate for GPCR ligands (e.g., Orexin antagonists) or as a specialized ligand in coordination chemistry. The spectroscopic challenge lies in differentiating the target molecule from its precursors—specifically the secondary amine (azepane) and the alkyl-halide pyridine precursor.

Key Characterization Objective: Confirmation of the tertiary amine formation (alkylation of azepane) and retention of the aromatic bromine substituent.

Theoretical Spectral Fingerprint

Since this is a specific intermediate, its characterization relies on a "Fragment Analysis" approach, correlating the vibrational modes of its two distinct moieties: the Azepane ring and the 2-Bromo-6-alkylpyridine core.[1]

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region is critical for determining reaction completion (disappearance of starting material).[1]

Vibrational ModeWavenumber (cm⁻¹)IntensityOriginDiagnostic Value
Aromatic C-H Stretch 3000 – 3090Weak/MedPyridine RingConfirms aromaticity.[1]
Aliphatic C-H Stretch 2910 – 2940StrongAzepane Ring (-CH₂-)Major contributor to spectral intensity.[1]
Aliphatic C-H Stretch 2840 – 2860MediumAzepane Ring / Methylene BridgeCharacteristic of cyclic amines.[1]
N-H Stretch ABSENT N/ATertiary AmineCRITICAL QC POINT: The presence of a band at ~3200–3400 cm⁻¹ indicates residual Azepane (impurity).
B. Fingerprint Region (1600 – 900 cm⁻¹)

This region defines the "identity" of the molecule, dominated by the pyridine ring breathing modes and C-N bonds.

Vibrational ModeWavenumber (cm⁻¹)IntensityOriginDiagnostic Value
Pyridine Ring C=N / C=C 1575 – 1595StrongPyridine CoreShifted from unsubstituted pyridine (1583 cm⁻¹) due to Br/Alkyl substitution.[1]
Pyridine Ring Deformation 1430 – 1460StrongPyridine CoreCharacteristic of 2,6-disubstitution.[1]
CH₂ Scissoring ~1450 – 1465MediumAzepane RingOverlaps with aromatic modes; confirms saturated ring presence.[1]
C-N Stretch (Aliphatic) 1150 – 1250MediumAzepane-CH₂-PyConfirms the linkage between the ring and the bridge.[1]
In-Plane C-H Bending 1050 – 1100WeakPyridine RingSensitive to substitution pattern.[1]
C. Low-Frequency / Halogen Region (900 – 600 cm⁻¹)

The bromine atom is heavy, pushing associated vibrations into the far-IR, but it influences ring deformation bands.[1]

Vibrational ModeWavenumber (cm⁻¹)IntensityOriginDiagnostic Value
C-H Out-of-Plane (OOP) 730 – 780StrongPyridine (3 adjacent H)Characteristic "3-adjacent hydrogen" pattern for 2,6-substitution.
C-Br / Ring Deformation 650 – 700Med/StrongAryl BromideOften the lowest frequency strong band; confirms Br retention.[1]

Comparative Analysis: Reaction Monitoring

The primary utility of IR for this compound is monitoring its synthesis, typically via nucleophilic substitution between Azepane and 2-Bromo-6-(bromomethyl)pyridine .[1]

Comparative Spectral Table
FeaturePrecursor A: Azepane Precursor B: 2-Bromo-6-(bromomethyl)pyridine Target Product
3300 cm⁻¹ (N-H) Present (Strong, Broad) AbsentAbsent (Indicates completion)
3050 cm⁻¹ (Ar-H) AbsentPresentPresent
1580 cm⁻¹ (Pyridine) AbsentPresentPresent
State LiquidSolid/OilOily Liquid/Low-melt Solid
Visual Workflow: Synthesis Monitoring

The following diagram illustrates the critical decision points during the synthesis and purification process based on IR feedback.

SynthesisMonitoringStartCrude Reaction MixtureIR_CheckATR-FTIR AnalysisStart->IR_CheckDecision_NHPeak at 3200-3400 cm⁻¹?IR_Check->Decision_NHIncompleteResult: Residual AzepaneAction: Continue Heating/Add BaseDecision_NH->IncompleteYes (Strong)Next_StepCheck Pyridine Region(1580 cm⁻¹)Decision_NH->Next_StepNo (Absent)SuccessQC PASS1. No N-H2. Strong Ar-H & Alkyl-H3. C-Br retainedNext_Step->SuccessBands PresentFail_BrResult: Debromination(Loss of 700 cm⁻¹ band)Next_Step->Fail_BrShift/Loss

Figure 1: Logic flow for monitoring the alkylation of azepane using FTIR markers.

Experimental Protocol: ATR-FTIR Characterization

For this lipophilic amine, Attenuated Total Reflectance (ATR) is the superior methodology over transmission (KBr pellet) due to the compound's likely oily or low-melting solid nature.

Method Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability and chemical resistance).[1]

  • Range: 4000 – 600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 (Screening) or 64 (Final QC).

Step-by-Step Workflow
  • Blanking: Clean the crystal with isopropanol.[1] Collect a background spectrum (air).[1]

  • Sample Loading:

    • If Liquid/Oil: Place 10 µL of the neat sample directly on the crystal.

    • If Solid: Place ~5 mg of solid on the crystal and apply high pressure using the anvil to ensure optical contact.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply extensive smoothing, as this may obscure the splitting in the fingerprint region (1450 cm⁻¹) critical for distinguishing the azepane scissoring from pyridine ring modes.

  • Validation: Compare the ratio of the Aliphatic C-H peak (2930 cm⁻¹) to the Aromatic Ring peak (1580 cm⁻¹). A consistent ratio between batches indicates consistent purity.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for general IR fragment assignments).

  • National Institute of Standards and Technology (NIST). (2023).[1] Hexamethyleneimine (Azepane) IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for 2,6-disubstituted pyridine ring breathing shifts).

Elemental analysis data for 1-[(6-Bromopyridin-2-yl)methyl]azepane

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Characterization and Synthetic Efficiency of 1-[(6-Bromopyridin-2-yl)methyl]azepane

Executive Summary

1-[(6-Bromopyridin-2-yl)methyl]azepane is a specialized heterocyclic intermediate utilized primarily in the development of kinase inhibitors and GPCR ligands.[1][2] Its structural core combines a 6-bromopyridine moiety (serving as an electrophilic handle for Suzuki/Buchwald couplings) with an azepane ring (a hydrophobic, metabolic modulator) linked via a methylene bridge.[1][2]

This guide provides a technical comparison of this scaffold against its chloro- and piperidine-analogs, detailing elemental analysis standards, synthetic protocols, and critical quality attributes (CQAs) for researchers in medicinal chemistry.

Compound Profile & Elemental Analysis

Chemical Identity
  • IUPAC Name: 1-[(6-Bromopyridin-2-yl)methyl]azepane[1][2][3]

  • Molecular Formula: C₁₂H₁₇BrN₂[2]

  • Molecular Weight: 269.18 g/mol [2]

  • Physical State: Typically a pale yellow oil or low-melting solid (depending on salt form).[1][2]

Elemental Analysis Data (Theoretical vs. Acceptance Limits)

For high-purity applications (>98%), experimental elemental analysis (CHN) must align with theoretical values within a tolerance of ±0.4% .

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Note
Carbon (C) 53.54% 53.14% – 53.94%Deviations <53% suggest solvent entrapment (e.g., DCM/Ethyl Acetate).[1][2]
Hydrogen (H) 6.37% 5.97% – 6.77%High H% often indicates residual water or aliphatic impurities.[1][2]
Nitrogen (N) 10.41% 10.01% – 10.81%Low N% may indicate incomplete amination or hydrolysis of the pyridine ring.[1][2]
Bromine (Br) 29.68% 29.28% – 30.08%Critical for downstream coupling efficiency.[1][2]

Expert Insight: If your experimental Br% is significantly lower (<29.0%), check for debromination side-products (des-bromo analog) often caused by excessive heat during reductive amination or metal contamination.[1][2]

Comparative Performance Analysis

This section evaluates 1-[(6-Bromopyridin-2-yl)methyl]azepane against two common alternatives: the Chloro-analog and the Piperidine-analog .[1][2]

Comparison 1: Halogen Reactivity (Bromo vs. Chloro)
  • Target: 1-[(6-Bromopyridin-2-yl)methyl]azepane (Bromo) vs. 1-[(6-Chloropyridin-2-yl)methyl]azepane (Chloro).[1][2]

FeatureBromo-Scaffold (Subject)Chloro-Scaffold (Alternative)Operational Verdict
C-X Bond Energy Weaker (~280 kJ/mol)Stronger (~400 kJ/mol)Bromo allows milder coupling conditions (60–80°C).[1][2]
Suzuki Coupling High conversion (>90%) with standard Pd(PPh₃)₄.[1][2]Requires specialized ligands (e.g., XPhos, RuPhos) and higher temps (>100°C).[1][2]Bromo is superior for late-stage functionalization.[1][2]
Cost ModerateLowUse Chloro only for scale-up of unreactive side-chains.[1][2]
Comparison 2: Ring Size & Basicity (Azepane vs. Piperidine)
  • Target: 1-[(6-Bromopyridin-2-yl)methyl]azepane vs. 1-[(6-Bromopyridin-2-yl)methyl]piperidine .

FeatureAzepane (7-Membered)Piperidine (6-Membered)Operational Verdict
Lipophilicity (cLogP) Higher (~2.[1][2]5)Lower (~2.[1][2]0)Azepane improves blood-brain barrier (BBB) penetration potential.[1][2]
Conformational Flexibility High (Fluxional)Low (Chair conformation)Azepane offers better induced-fit binding in promiscuous kinase pockets.[1][2]
Basicity (pKa) ~10.5 (Secondary amine parent)~11.0Azepane is slightly less basic, potentially reducing hERG liability.[1][2]

Experimental Protocols

Synthesis Workflow (Reductive Amination)

Rationale: Reductive amination is preferred over direct alkylation to minimize over-alkylation (quaternary ammonium salt formation) and avoid the use of lachrymatory bromomethyl precursors.[1][2]

Reagents:

  • 6-Bromopicolinaldehyde (1.0 equiv)[1][2]

  • Azepane (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • DCM (0.2 M concentration)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Step-by-Step Protocol:

  • Imine Formation: Charge a dry flask with 6-Bromopicolinaldehyde and DCM. Add Azepane and Acetic Acid.[1][2] Stir at Room Temperature (RT) for 1 hour under N₂. Checkpoint: Monitor TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2][4]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Elemental Analysis Validation Protocol

To ensure the data matches the table in Section 2.2:

  • Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 24 hours to remove trace DCM.

  • Combustion: Use a dynamic flash combustion method (e.g., Thermo Fisher FlashSmart) at 950°C.

  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.[1][2]

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the decision logic for choosing this scaffold over alternatives.

G cluster_0 Synthesis Phase cluster_1 Downstream Application Aldehyde 6-Bromopicolinaldehyde (Electrophile) Imine Intermediate Imine (Unstable) Aldehyde->Imine DCM, AcOH RT, 1h Azepane Azepane (Nucleophile) Azepane->Imine Product 1-[(6-Bromopyridin-2-yl) methyl]azepane (Target) Imine->Product NaBH(OAc)3 Reductive Amination Suzuki Suzuki Coupling (Ar-B(OH)2) Product->Suzuki Pd(PPh3)4 High Yield Buchwald Buchwald-Hartwig (R-NH2) Product->Buchwald Pd2(dba)3 C-N Bond Chloro Chloro-Analog (Low Reactivity) Product->Chloro VS. Better Coupling Efficiency

Figure 1: Synthesis workflow via reductive amination and downstream coupling utility compared to Chloro-analogs.[1][2]

References

  • Preparation of 2-Substituted 6-Bromopyridines

    • Source: RSC Advances.[1][2] "Copper-catalyzed synthesis of 2-bromo-6-substituted pyridines."

    • URL:[Link]

  • Reductive Amination Methodologies (General Protocol)

    • Source: Journal of Organic Chemistry.[1][2] "Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes."

    • URL:[Link][1][2]

  • Azepane Scaffold Properties in Drug Discovery

    • Source: ResearchGate.[1][2] "Review on Synthesis, Reactions and Biological Properties of Azepane."

    • URL:[Link]

  • Compound Registry (Analog Reference)

    • Source: PubChem. "1-(6-Bromopyridin-3-yl)-1,4-diazepane (Structural Analog)."[1][2]

    • URL:[Link][1][2]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 1-[(6-Bromopyridin-2-yl)methyl]azepane

[1]

Executive Summary

Classification: Halogenated Organic Base (High-Temperature Incineration Required). Primary Hazard: Skin/Eye Irritant, Potential Neurotoxicity (Pyridine derivative), Aquatic Toxicity.[1] Disposal Stream: Halogenated Organic Waste . DO NOT mix with acid waste streams (exothermic reaction risk) or non-halogenated solvents (cross-contamination increases disposal costs).

Part 1: Chemical Identity & Hazard Profiling

As a Senior Application Scientist, I must clarify that while specific Safety Data Sheets (SDS) for niche building blocks like 1-[(6-Bromopyridin-2-yl)methyl]azepane are often sparse, we derive our safety protocols from Functional Group Analysis (FGA) . We treat this molecule based on the sum of its reactive parts: the Bromopyridine core and the Azepane ring.

Functional Group Hazard Analysis
Functional GroupAssociated HazardOperational Implication
Bromine Substituent Halogenated Waste Crucial: Must be incinerated at >1,100°C to prevent dioxin/furan formation. Cannot go into standard "Organic Solvent" kegs.
Azepane Ring Cyclic Amine (Base) Corrosive/Irritant: High pH. Incompatible with acids (exothermic neutralization). Reacts with atmospheric CO₂.
Pyridine Core Toxic/Irritant Potential central nervous system (CNS) depressant. Distinctive odor threshold.
GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (assume marine pollutant due to halogenation).

Part 2: Waste Stream Segregation Logic

The most common error in disposing of this compound is misclassifying it as a standard organic solvent. Because it contains Bromine , it must be segregated into the Halogenated stream.[1] Mixing it with non-halogenated waste (e.g., Acetone, Ethanol) often forces the entire container to be treated as halogenated, significantly increasing disposal costs for your facility.[1]

Decision Tree: Waste Stream Selection

WasteSegregationStartWaste: 1-[(6-Bromopyridin-2-yl)methyl]azepaneQ1Is the waste mixed with other solvents?Start->Q1Q3Is the pH Neutral?Start->Q3If Aqueous SolutionQ2Are the other solvents Halogenated?Q1->Q2YesStreamASTREAM A: HALOGENATED ORGANIC(High BTU Incineration)Q1->StreamANo (Pure Compound)Q2->StreamAYes (e.g., DCM, Chloroform)Q2->StreamANo (e.g., Ethanol) - *Contaminates Stream*Q3->StreamANo (Contains Organics)StreamBSTREAM B: AQUEOUS BASIC WASTE(If >90% water)Q3->StreamBYes

Figure 1: Waste segregation logic. Note that even if mixed with non-halogenated solvents, the presence of the Bromine atom defaults the mixture to the Halogenated stream.[1]

Part 3: Step-by-Step Disposal Protocol

Objective: Safely transfer the chemical from the bench to the central accumulation area without exposure or cross-reactivity.

1. Preparation & PPE
  • Engineering Controls: All manipulations must occur inside a certified Chemical Fume Hood.

  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. If handling pure oil/solid for extended periods, double-glove or use Laminate film (Silver Shield).[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for amines due to vapor irritation risks.

2. Liquid Waste (Solutions/Reaction Mixtures)
  • Check pH: Dip a pH strip into the waste. If pH > 10 (highly basic due to azepane), verify the waste container is compatible (HDPE is preferred over glass for strong bases to prevent etching, though glass is acceptable for short-term storage).[1]

  • Select Container: Use a dedicated "Halogenated Organic Waste" carboy (usually yellow-tagged or red-tagged depending on facility codes).

  • Transfer: Pour slowly using a funnel. Do not fill >90% .

  • Rinse: Rinse the original flask with a small amount of Dichloromethane (DCM) or Ethanol. Add this rinse to the same Halogenated waste container.

3. Solid Waste (Pure Compound/Silica Gel)
  • Containment: Place solid waste, contaminated weighing boats, and silica gel from columns into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."

  • Labeling: Explicitly write "Contains Bromine" on the tag. This alerts the disposal vendor to the halogen content.

4. Empty Container Management
  • Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Defacing: Deface the label using a marker to indicate "EMPTY" and cross out the hazard symbols.

  • Disposal: Place the rinsed bottle in the glass recycling or trash, strictly according to your facility's "RCRA Empty" guidelines.

Part 4: Spill Management Workflow

In the event of a spill, the volatility of the azepane moiety and the toxicity of the pyridine core require immediate respiratory protection considerations.[1]

SpillResponseAssess1. ASSESSVolume & LocationPPE2. PPE UPGoggles, Nitrile x2,Resp (if outside hood)Assess->PPEContain3. CONTAINUse Absorbent Padsor VermiculitePPE->ContainClean4. CLEANWipe with DCM/Acetonethen Soap/WaterContain->CleanDispose5. DISPOSEAll debris toSolid Halogenated WasteClean->Dispose

Figure 2: Immediate spill response workflow. Note: If the spill occurs outside a fume hood and exceeds 50mL, evacuate and call EHS due to potential respiratory irritation.[1]

References
  • PubChem. (n.d.). 1-(6-Bromopyridin-3-yl)-1,4-diazepane (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • Wikipedia. (n.d.).[4] Azepane (Chemical Properties & Basicity). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Bromopyridin-2-yl)methyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(6-Bromopyridin-2-yl)methyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.